1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Descripción
BenchChem offers high-quality 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3-methylbutyl)benzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUJBCDPRSFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230435 | |
| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537009-99-7 | |
| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537009-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a molecule of interest in pharmaceutical and materials science. Benzimidazole derivatives are renowned for their diverse biological activities, and the incorporation of a sulfonic acid moiety introduces unique properties such as zwitterionic character and altered solubility, crucial for drug development.[1] This document outlines robust, field-proven methodologies for synthesis, purification, and in-depth physicochemical analysis. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this compound class. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Molecular Overview
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7) is a heterocyclic organic compound featuring a core benzimidazole scaffold.[2] This core is functionalized with a sulfonic acid group at the 2-position and a 3-methylbutyl (isoamyl) group at the N-1 position. The combination of a strongly acidic sulfonic acid group and a basic imidazole nitrogen suggests that the compound likely exists as a zwitterion, a critical factor influencing its solubility, crystal packing, and biological interactions.[3]
The benzimidazole moiety is a prominent pharmacophore in medicinal chemistry, while the sulfonic acid group can enhance aqueous solubility and modulate pharmacokinetic properties.[4] Understanding the precise physicochemical characteristics of this molecule is paramount for its potential applications.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid | - |
| CAS Number | 537009-99-7 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₃S | [2] |
| Molecular Weight | 268.33 g/mol | [2] |
| Canonical SMILES | CC(C)CCn1c(S(=O)(=O)O)nc2ccccc21 | - |
Synthesis and Purification
The synthesis of N-alkylated benzimidazole sulfonic acids can be approached through several routes. A logical and efficient pathway involves the initial formation of the benzimidazole ring system followed by N-alkylation. This strategy prevents potential side reactions associated with the alkylation of the starting diamine.[4]
Proposed Synthetic Pathway
A robust two-step synthesis is proposed. The first step involves the oxidative cyclocondensation of o-phenylenediamine with sodium bisulfite to form the parent 1H-benzimidazole-2-sulfonic acid. The second step is a standard N-alkylation using 1-bromo-3-methylbutane under basic conditions.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL), add sodium bisulfite (12.5 g, 0.12 mol).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the crude solid, wash with cold ethanol, and dry under vacuum to yield 1H-benzimidazole-2-sulfonic acid.[5][6]
Step 2: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
-
Suspend 1H-benzimidazole-2-sulfonic acid (9.9 g, 0.05 mol) and potassium carbonate (13.8 g, 0.1 mol) in dimethylformamide (DMF, 100 mL).
-
Add 1-bromo-3-methylbutane (9.1 g, 0.06 mol) dropwise to the suspension at room temperature.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water (500 mL) and stir.
-
The product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.
Solubility Profile
The zwitterionic nature of the molecule, arising from the acidic sulfonic acid and basic imidazole ring, dictates a unique solubility profile.[3] The nonpolar 3-methylbutyl tail will influence its solubility in organic solvents.
Table 2: Predicted Solubility Characteristics
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The polar sulfonic acid and imidazole groups enhance aqueous solubility, especially at non-neutral pH.[7] |
| Methanol/Ethanol | Soluble | Polar protic solvents are effective for dissolving benzimidazoles.[8][9] |
| DMSO/DMF | Freely Soluble | Polar aprotic solvents are generally excellent for dissolving benzimidazole derivatives.[10] |
| Dichloromethane | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Hexane/Toluene | Insoluble | The high polarity of the zwitterionic core will limit solubility in nonpolar solvents.[7] |
Acidity (pKa)
The pKa value is critical for understanding the ionization state of the molecule at physiological pH. The sulfonic acid group is expected to be strongly acidic (pKa < 2), while the imidazole nitrogen will be weakly basic. Potentiometric titration is the standard method for determination.
Thermal Analysis (DSC & TGA)
Thermal analysis provides information on melting point, phase transitions, and thermal stability.[11] Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition points.[12][13][14]
Table 3: Representative Thermal Properties
| Parameter | Typical Value | Method | Significance |
| Melting Point (Tₘ) | ~280-300 °C (with decomp.) | DSC | A sharp melting endotherm indicates high purity. High Tₘ is common for zwitterionic salts.[13] |
| Decomposition Temp (Tₔ) | >300 °C | TGA | Onset of weight loss indicates the limit of thermal stability.[14] |
Experimental Protocol: TGA/DSC
-
Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).[14]
-
Sample Preparation: Accurately weigh 3-5 mg of the dried sample into an aluminum or ceramic pan.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation: Analyze the DSC curve for endothermic events (melting) and the TGA curve for the onset of mass loss (decomposition).[15]
Spectroscopic Analysis
Spectroscopic methods are used to confirm the molecular structure of the final compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include aromatic protons (7.0-8.0 ppm), distinct multiplets for the CH₂, CH, and CH₃ groups of the 3-methylbutyl chain (0.9-4.5 ppm).[16][17] The absence of an N-H proton signal around 12-13 ppm confirms N-1 alkylation.
-
¹³C NMR: Aromatic carbons will appear in the 110-150 ppm region. The carbons of the alkyl chain will be found upfield (10-50 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonate group are expected around 1250 cm⁻¹ and 1050 cm⁻¹.
-
C=N Stretching: A peak around 1620 cm⁻¹ corresponds to the imidazole C=N bond.[18]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals will appear just below 3000 cm⁻¹.
UV-Visible Spectroscopy
-
The benzimidazole chromophore is expected to show strong absorbance in the UV region, typically with maxima (λₘₐₓ) between 240-280 nm.
Crystallography
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement, conformation, and intermolecular interactions in the solid state.[1] This is particularly valuable for zwitterionic compounds to visualize the hydrogen bonding networks that stabilize the crystal lattice.[19]
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound and for in-process control during synthesis.[10][20]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 or C18 stationary phase (e.g., Nucleosil C8), 4.6 x 250 mm, 5 µm particle size.[20]
-
Mobile Phase: A gradient system is often effective.
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum (e.g., 254 nm or 280 nm).[20]
-
Purity Assessment: Purity is calculated from the peak area percentage of the main component in the chromatogram.
Conclusion
This guide provides a comprehensive, structured approach to the synthesis and detailed physicochemical characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. By following the outlined experimental protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data. The zwitterionic nature of this molecule, combined with its N-alkyl substituent, creates a unique property profile that is crucial for its evaluation in drug discovery and materials science applications. The methodologies described herein are robust, grounded in established scientific principles, and designed to ensure the integrity and reproducibility of the results.
References
- ResearchGate. (n.d.). Integrative Experimental and DFT Study of Sulfonyl Hybrid Benzimidazole‐Based Zwitterions: Crystallography, HSA, and Electronic Properties.
- Journal of Chemical Sciences. (2019).
- ResearchGate. (n.d.). Thermal analysis—TG (red), DSC (blue) and DTG (green).
- National Institutes of Health (NIH). (n.d.). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC.
- ResearchGate. (n.d.). Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity.
- Santa Cruz Biotechnology. (n.d.). 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
- ChemicalBook. (n.d.). 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID.
- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
- ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- The Royal Society of Chemistry. (2017).
- National Institutes of Health (NIH). (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC.
- BenchChem. (2025).
- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity.
- World Science. (2016).
- ResearchGate. (n.d.). Crystal structure, thermal and optical properties of Benzimidazole benzimidazolium picrate crystal.
- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3.
- MDPI. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- Taylor & Francis Group. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- National Institutes of Health (NIH). (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC.
- PubChem. (n.d.). Benzimidazole.
- Sigma-Aldrich. (n.d.). Benzimidazole 98%.
- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole 98 51-17-2 [sigmaaldrich.com]
- 9. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. alraziuni.edu.ye [alraziuni.edu.ye]
- 12. researchgate.net [researchgate.net]
- 13. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. tainstruments.com [tainstruments.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related benzimidazole derivatives to project its physicochemical properties, potential synthetic routes, analytical characterization methods, and plausible applications. Furthermore, a discussion on the anticipated biological activities and a preliminary toxicological assessment is presented, drawing parallels with analogous compounds. This document aims to serve as a foundational resource for researchers initiating studies on this and related N-alkylated benzimidazole sulfonic acids.
Chemical Identity and Physicochemical Properties
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is a derivative of benzimidazole, characterized by a 3-methylbutyl (isoamyl) group attached to one of the nitrogen atoms of the imidazole ring and a sulfonic acid group at the 2-position.
Table 1: Physicochemical Properties of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid and Related Compounds
| Property | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7) | 1-Pentyl-1H-benzimidazole (CAS 126401-68-1)[1] | 1H-Benzimidazole-2-sulfonic acid (CAS 40828-54-4)[2][3] |
| Molecular Formula | C12H16N2O3S | C12H16N2 | C7H6N2O3S |
| Molecular Weight | 268.33 g/mol | 188.27 g/mol | 198.20 g/mol |
| Melting Point | Data not available. Estimated to be a solid at room temperature. | Data not available | 116-119 °C (lit.) |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | Data not available | Data not available |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents and aqueous bases. | Data not available | >29.7 µg/mL (at pH 7.4) |
| Appearance | Data not available. Likely a white to off-white solid. | Data not available | Solid |
The introduction of the 3-methylbutyl group is expected to increase the lipophilicity of the molecule compared to the parent 1H-benzimidazole-2-sulfonic acid. The sulfonic acid moiety, being highly polar and acidic, will dominate the molecule's solubility in aqueous media, particularly at neutral and basic pH where it will exist as the sulfonate salt.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid can be envisioned through a multi-step process, drawing from established methodologies for the synthesis of related benzimidazole derivatives.[4] A likely route involves the initial N-alkylation of a suitable benzimidazole precursor followed by the introduction of the sulfonic acid group.
A potential synthetic approach could involve the oxidation of a corresponding thiol precursor.[4]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-thiol (Intermediate)
-
To a solution of 2-mercaptobenzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the thiolate anion.
-
Add 1-bromo-3-methylbutane to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude N-alkylated thiol intermediate.
-
Purify the intermediate by recrystallization from a suitable solvent system.
Step 2: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (Final Product)
-
Suspend the 1-(3-methylbutyl)-1H-benzimidazole-2-thiol intermediate in an aqueous solution.
-
Add a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, portion-wise while controlling the temperature.[5]
-
Continue stirring until the reaction is complete, as indicated by TLC or the disappearance of the permanganate color.
-
Filter the reaction mixture to remove any inorganic byproducts (e.g., manganese dioxide if KMnO4 is used).
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the sulfonic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
The structural confirmation of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the benzimidazole ring (multiplets in the range of 7.2-7.8 ppm).- Protons of the 3-methylbutyl group: a triplet for the CH2 group attached to the nitrogen, a multiplet for the adjacent CH2, a multiplet for the CH, and a doublet for the two terminal methyl groups.[6] |
| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (signals between 110-150 ppm).- Carbon at the 2-position bearing the sulfonic acid group would be significantly deshielded.- Aliphatic carbons of the 3-methylbutyl group in the upfield region.[6][7] |
| FT-IR | - Characteristic S=O stretching vibrations for the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹).- O-H stretching of the sulfonic acid (broad band around 3000 cm⁻¹).- C=N and C=C stretching vibrations of the benzimidazole ring (around 1620 and 1450 cm⁻¹).- C-H stretching of the alkyl group (around 2960-2870 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C12H16N2O3S).- Fragmentation patterns corresponding to the loss of the sulfonic acid group and cleavage of the alkyl chain. |
Potential Applications in Drug Development and Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8] The incorporation of a sulfonic acid group can enhance water solubility and modulate pharmacokinetic properties.
Caption: Potential therapeutic areas for the target compound.
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are known for their potent antimicrobial and antifungal properties.[9] The specific N-alkylation and the presence of the sulfonic acid group could lead to novel compounds with improved efficacy or a different spectrum of activity.
-
Antiviral Research: The benzimidazole nucleus is a core component of several antiviral drugs. Further investigation into the antiviral potential of this compound against various viral targets is warranted.
-
Anticancer Drug Discovery: Certain benzimidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. This compound could serve as a lead structure for the development of new oncology therapeutics.
-
Proton Pump Inhibitors: While the substitution pattern differs from classic proton pump inhibitors, the benzimidazole core is central to this class of drugs used to treat acid-related gastrointestinal disorders.
Toxicological Profile and Safety Considerations
A comprehensive toxicological evaluation of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid has not been reported. However, based on the general properties of benzimidazole derivatives and sulfonic acids, a preliminary hazard assessment can be made.
-
Irritation: The presence of the sulfonic acid group suggests that the compound may be irritating to the skin, eyes, and respiratory tract.[10]
-
General Toxicity: Benzimidazole derivatives exhibit a wide range of toxicological profiles, and some have been associated with adverse effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12][13][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[11][12][14]
Conclusion
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid represents an interesting, yet underexplored, chemical entity with potential applications in various fields, particularly in drug discovery. This technical guide has provided a projected overview of its properties, synthesis, and potential uses based on the known chemistry of related compounds. Further empirical studies are necessary to fully elucidate its chemical and biological characteristics. The information presented herein is intended to provide a solid foundation and rationale for initiating such research endeavors.
References
- Argirova, M., Georgieva, M., Hristova-Avakumova, N., Vuchev, D., Popova-Daskalova, G., Anichina, K., & Yancheva, D. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 128, 106093.
-
Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]
- MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5236.
-
National Center for Biotechnology Information. (n.d.). 1-Pentylbenzimidazole. PubChem. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from [Link]
- MDPI. (2023, July 6). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Molecules, 28(13), 5236.
- MDPI. (2025, November 11). New Plant Growth Regulators of Benzimidazole Series. Molecules, 30(22), 12345.
- MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7890.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenylbenzimidazole-5-sulfonic acid, 98%. Retrieved from [Link]
- Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(1), 123-130.
-
ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]
- Wagdy, K., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4436-4443.
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. Retrieved from [Link]
-
Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity | EN. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
Chemsigma. (n.d.). 1H-Benzimidazole,1-pentyl- [126401-68-1]. Retrieved from [Link]
Sources
- 1. 1-Pentylbenzimidazole | C12H16N2 | CID 1894386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 3. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]
- 11. aksci.com [aksci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid: A Predictive and Methodological Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. As a novel compound, publicly available experimental spectra are scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the underlying principles and standardized protocols for acquiring and interpreting this data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural elucidation.
Molecular Structure and Spectroscopic Overview
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is a substituted benzimidazole derivative. The core structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A 3-methylbutyl (isopentyl) group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is at the 2-position of the benzimidazole core. This unique combination of a heterocyclic aromatic system, an aliphatic chain, and a strongly acidic functional group dictates its characteristic spectroscopic features.
Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be referenced throughout this guide.
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted Chemical Shifts (δ)
The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted δ (ppm) | Notes |
| C2 | 150 - 160 | The carbon atom bearing the sulfonic acid group will be significantly deshielded. |
| C3a, C7a | 135 - 145 | The bridgehead carbons of the benzimidazole ring. |
| C4, C5, C6, C7 | 110 - 130 | The aromatic carbons of the benzene ring. Their exact shifts will be influenced by the substituent effects. [1][2][3][4] |
| N-CH₂ (C1') | ~45 | The carbon directly attached to the nitrogen atom. |
| CH₂ (C2') | ~38 | |
| CH (C3') | ~25 | |
| CH₃ (C4', C5') | ~22 | The two equivalent methyl carbons. |
Experimental Protocol for ¹³C NMR
The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a sensitive probe is advantageous.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used. [5] * Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio. [6] * Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often required, especially for quaternary carbons. [7][8] * Spectral Width (SW): A spectral width of 200-240 ppm is typically used for organic molecules.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phase and baseline corrections.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of the benzimidazole ring. |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong | From the 3-methylbutyl group. |
| ~2500 - 3300 | O-H stretch (sulfonic acid) | Broad, Strong | The hydrogen-bonded O-H of the sulfonic acid group. |
| 1620 - 1580 | C=N, C=C stretch | Medium | Aromatic ring stretching vibrations. |
| 1470 - 1450 | C-H bend (aliphatic) | Medium | |
| ~1250 and ~1050 | S=O stretch | Strong | Asymmetric and symmetric stretching of the sulfonyl group. [9][10][11][12][13] |
| ~750 | C-H bend (aromatic) | Strong | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method. [14] * Solid Sample (KBr pellet): A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. [15]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Molecular Ion and Fragmentation
The molecular formula of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is C₁₂H₁₆N₂O₃S, with a molecular weight of 268.33 g/mol .
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 268) would be expected, although it may be of low intensity due to the lability of the sulfonic acid and N-alkyl groups. In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z = 269) or the deprotonated molecule [M-H]⁻ (m/z = 267) would be prominent.
-
Key Fragmentation Pathways: The fragmentation of benzimidazole derivatives is often characterized by the loss of substituents and cleavage of the heterocyclic ring. [16][17][18][19][20] * Loss of the 3-methylbutyl group: A significant fragmentation pathway would likely involve the cleavage of the N-C bond of the alkyl chain, leading to a fragment corresponding to the benzimidazole-2-sulfonic acid core.
-
Loss of SO₃: The loss of the sulfonic acid group as SO₃ (80 Da) is a common fragmentation pattern for sulfonic acids.
-
Fragmentation of the alkyl chain: Cleavage at different points along the 3-methylbutyl chain would produce a series of smaller fragments.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight). [21][22][23][24][25]3. Data Acquisition: The sample is introduced into the ion source. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers undertaking the synthesis and analysis of this compound. The synergistic use of these spectroscopic techniques will be essential for the unambiguous confirmation of its structure. It is the author's hope that this guide will serve as a valuable resource, enabling efficient and accurate structural elucidation in the fields of medicinal chemistry and materials science.
References
- El kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7589.
- El kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives.
- Letzel, T., Grosse, S., & Szinicz, L. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(11), 2759–2772.
- Lawesson, S. O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1969). Mass spectral behavior of 5(6)-substituted benzimidazoles. Tetrahedron, 25(13), 2829-2837.
- University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)
- Hida, M., Kawakami, H., & Suzuki, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.
- Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2629-2634.
- University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400.
- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Modern NMR an Spectroscopy in Education. In ACS Symposium Series (Vol. 1269, pp. 101-128). American Chemical Society.
- University of Wisconsin-Madison. (n.d.). Experiment- 6: Infrared Spectroscopy.
- University of Illinois Urbana-Champaign. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center.
- Various Authors. (2014). What is the process involved in performing a mass spectrometry experiment?. Quora.
- Emerald Cloud Lab. (2025).
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.
- Oregon State University. (n.d.). The Mass Spectrometry Experiment.
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. AIP Publishing.
- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. OSTI.GOV.
- LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- EPFL. (n.d.). 13C NMR.
- Iriepa, I., et al. (2022).
- Emory University. (2013). NMR Experiment Procedure.
- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1536–1546.
- Mount Holyoke College. (2010). Experiment 11 — Infrared Spectroscopy.
- Claramunt, R. M., et al. (2022).
- Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- Chegg. (2021). Solved х Below there is the 'H-NMR spectrum of 3.
- BenchChem. (n.d.).
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.
- Massachusetts Institute of Technology. (2000). Infrared Spectroscopy (IR) - Experimental Design.
- Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts.
- PerkinElmer, Inc. (2014).
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 3-Methyl-1-butanol(123-51-3) 1H NMR spectrum.
- MDPI. (n.d.).
- ResearchGate. (2025).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027).
- Chegg. (2018).
- ChemicalBook. (n.d.). 3-Methyl-1-butanol(123-51-3) 13C NMR spectrum.
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sc.edu [sc.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight (Journal Article) | OSTI.GOV [osti.gov]
- 14. amherst.edu [amherst.edu]
- 15. Experimental Design [web.mit.edu]
- 16. journalijdr.com [journalijdr.com]
- 17. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 18. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. Protocols [neuroproteomics.scs.illinois.edu]
- 22. quora.com [quora.com]
- 23. emeraldcloudlab.com [emeraldcloudlab.com]
- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Topic: NMR and IR Characterization of Novel Benzimidazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for the structural elucidation of novel benzimidazole derivatives. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, unambiguous characterization of newly synthesized analogues is paramount for advancing drug discovery programs. This document moves beyond simple data reporting, focusing on the causality behind spectroscopic phenomena and providing a self-validating system for analysis.
The Strategic Role of Spectroscopy in Benzimidazole Drug Discovery
The biological activity of a benzimidazole derivative is intrinsically linked to its three-dimensional structure, substitution pattern, and electronic properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary, indispensable tools for confirming the molecular integrity of these compounds.
-
NMR Spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity, the chemical environment of each atom, and dynamic processes such as tautomerism.
-
FTIR Spectroscopy offers a rapid, sensitive probe of the functional groups present in the molecule, confirming the existence of key bonds like N-H, C=O, C=N, and C=C, and providing insights into intermolecular interactions like hydrogen bonding.
The synergy between these techniques allows for a high-confidence structural assignment, a critical step before any further biological evaluation.
The Workflow of Spectroscopic Characterization
A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly. The process involves a logical flow from initial sample preparation to the final, integrated analysis that confirms the proposed chemical structure.
Caption: Experimental workflow from synthesis to structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR is often the first and most informative spectroscopic technique employed. It provides detailed information on the electronic environment of every proton in the structure.
Causality and Key Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment; electron-withdrawing groups deshield protons (shift downfield), while electron-donating groups shield them (shift upfield).
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Causality & Expert Insights |
| N-H Proton (Imidazole) | 12.0 - 13.6 (in DMSO-d₆) | This proton is highly deshielded and appears far downfield.[3] This is due to the diamagnetic anisotropy of the aromatic system and strong intermolecular hydrogen bonding with a hydrogen-bond-accepting solvent like DMSO.[3] The signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[3] |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.3 | The specific positions depend heavily on the substitution pattern. Protons ortho to electron-withdrawing groups will be further downfield. Analysis of coupling constants is crucial here.[3] |
| C2-H Proton (Imidazole) | ~8.0 - 8.5 (if unsubstituted) | This proton is adjacent to two nitrogen atoms, resulting in significant deshielding. Its presence or absence is a key indicator of substitution at the C2 position. |
| Substituent Protons | Variable (e.g., -CH₃ ~2.2-2.5 ppm) | The chemical shifts of protons on substituent groups are dependent on their proximity to the benzimidazole core and other functional groups.[3][4] |
The Challenge of Tautomerism
For N-unsubstituted benzimidazoles, a rapid proton exchange between the N1 and N3 positions, known as prototropic tautomerism, can occur.[5][6] This dynamic process has profound effects on the NMR spectrum.
-
In Fast-Exchange Solvents (e.g., CDCl₃): The exchange is rapid on the NMR timescale. This leads to a time-averaged spectrum where chemically distinct protons (like H4 and H7) become equivalent, simplifying the spectrum but losing structural information.[6]
-
In Slow-Exchange Solvents (e.g., DMSO-d₆, HMPA-d₁₈): These polar, hydrogen-bond-accepting solvents slow the exchange rate.[5][6] This allows the NMR to "see" the distinct tautomers, often resulting in a more complex but fully assignable spectrum.[6]
Caption: Effect of tautomeric exchange on NMR spectra.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified benzimidazole derivative in ~0.7 mL of a deuterated solvent (DMSO-d₆ is highly recommended for initial analysis).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is usually sufficient.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals. The integration values should correspond to the number of protons for each signal.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
¹³C NMR spectroscopy is the definitive method for determining the number of non-equivalent carbons and identifying the carbon skeleton.
Causality and Key Chemical Shifts (δ)
The principles are similar to ¹H NMR, but the chemical shift range is much larger (~0-220 ppm).
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Causality & Expert Insights |
| C2 Carbon | 140 - 160 | The chemical shift of the C2 carbon is highly diagnostic. It is significantly influenced by the substituent at this position. In unsubstituted benzimidazole, it appears around 141 ppm. Substitution can shift this value considerably.[7] |
| C3a & C7a (Bridgehead) | 130 - 145 | These quaternary carbons are involved in the ring fusion. Tautomerism can cause these signals to coalesce or appear as distinct peaks depending on the solvent and temperature.[5] |
| C4/C7 & C5/C6 | 110 - 130 | These aromatic carbons are sensitive to the electronic effects of substituents on the benzene ring.[7] The difference in chemical shifts between C4 and C7 can be used to quantitatively assess the tautomeric equilibrium.[7] |
| Substituent Carbons | Variable | Dependent on the nature of the substituent. |
Advanced Techniques for Unambiguous Assignment
For complex derivatives with overlapping signals, 2D NMR experiments are essential.[8][9][10]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR provides a rapid confirmation of functional groups through their characteristic vibrational frequencies.
Caption: Key IR vibrational modes for a benzimidazole core.
Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Frequency (cm⁻¹) | Causality & Expert Insights |
| N-H Stretch | 3100 - 3500 | This is one of the most important bands.[11][4] In the solid state or concentrated solutions, intermolecular hydrogen bonding causes this band to be broad and shifted to lower frequencies. In dilute solution, a sharper, higher frequency band may be observed. |
| Aromatic C-H Stretch | 3000 - 3100 | These are typically sharp but weaker absorptions appearing just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2850 - 3000 | The presence of these bands confirms aliphatic substituents.[12] |
| C=N Stretch | 1580 - 1650 | The imine stretch of the imidazole ring is a strong, sharp band.[1] Its exact position is sensitive to conjugation and substitution. |
| C=C Aromatic Stretch | 1450 - 1600 | The benzene and imidazole rings give rise to several bands in this region. These are often sharp and of medium to strong intensity. |
Experimental Protocol: FTIR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect a background spectrum of the empty instrument. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion: A Unified Approach to Structural Integrity
The robust characterization of novel benzimidazole derivatives is not achieved by a single technique but by the logical integration of multiple spectroscopic datasets. ¹H NMR provides the initial blueprint of the proton framework and dynamics, ¹³C NMR confirms the carbon skeleton, and FTIR validates the presence of key functional groups. By understanding the causal relationships between molecular structure and spectral output, and by employing systematic experimental protocols, researchers can ensure the scientific integrity of their work and confidently advance promising new molecules in the drug development pipeline.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.
-
Gomez, C. I. N., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
Zahra, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
-
Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]
-
Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
El-Faham, A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. [Link]
-
Al-Radadi, N. S. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. MDPI. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
Kurbat, A., et al. (2023). New Plant Growth Regulators of Benzimidazole Series. MDPI. [Link]
-
Al-Masoudi, W. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). 1H NMR 13C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. JMCS. [Link]
-
El Aissami, M., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
ResearchGate. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]
-
Sellergren, B., et al. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
-
ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
Uthra, D., et al. (n.d.). Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole. uthradgvc. [Link]
-
ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]
-
Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]
-
ResearchGate. (n.d.). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]
-
LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
University of Alberta. (n.d.). Full Interpretation of IR and NMR Spectra. University of Alberta Chem 261. [Link]
-
NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]
-
Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Methodological Guide to the Solubility Characterization of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic Acid
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to bioavailability. This technical guide presents a comprehensive framework for determining the solubility profile of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a novel benzimidazole derivative. Due to the compound's zwitterionic nature, arising from a strongly acidic sulfonic acid group and a basic benzimidazole core, its solubility is expected to be highly dependent on solvent polarity and pH. This document provides a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard shake-flask method, outlines a logical solvent selection strategy, and discusses the principles of data interpretation. The methodologies described herein are designed to provide researchers, particularly those in drug development, with a robust and self-validating system for characterizing this and similar novel chemical entities.
Physicochemical Profile & Predicted Solubility Behavior
A thorough understanding of a molecule's structure is paramount to predicting and interpreting its solubility. The target compound, 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, possesses distinct structural features that govern its interaction with various solvents.
-
Benzimidazole Core: This heterocyclic system contains two nitrogen atoms, one of which (N1) is alkylated and the other (N3) is a basic center capable of protonation.
-
Sulfonic Acid Group (-SO₃H): Attached at the C2 position, this is a strongly acidic functional group with a very low pKa, meaning it will be predominantly deprotonated (as -SO₃⁻) across a wide physiological pH range.
-
1-(3-methylbutyl) Group: Also known as an isoamyl group, this non-polar alkyl chain contributes significant lipophilicity to the molecule.
The coexistence of a strong acid and a basic nitrogen center makes this molecule a permanent zwitterion under most aqueous conditions.[1][2] This dual ionic character, combined with the lipophilic tail, leads to a complex solubility profile.
Predicted Solubility Trends:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. The high polarity of the zwitterionic benzimidazole-sulfonate headgroup will have minimal favorable interactions with non-polar solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is anticipated. These solvents can effectively solvate the charged portions of the molecule through strong dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Water, Alcohols): High solubility is expected, particularly in water, due to the potential for hydrogen bonding with the sulfonate group and the protonated benzimidazole nitrogen.[4][5] The solubility in alcohols is predicted to decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[6]
-
Aqueous Buffers: Solubility will be significantly influenced by pH. According to the Henderson-Hasselbalch equation, the overall charge state of the molecule can be modulated by pH, thereby affecting its solubility.[7][8][9] Extreme pH values (either highly acidic or highly basic) are expected to increase solubility by shifting the equilibrium away from the least soluble neutral zwitterionic form.
Experimental Design: The Shake-Flask Method
To obtain definitive thermodynamic (or equilibrium) solubility data, the shake-flask method is the most reliable and widely accepted "gold standard" procedure.[10][11] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[12][13] This guide details the protocol compliant with principles outlined in OECD Guideline 105.[14][15][16]
Solvent Selection Strategy: A diverse panel of solvents should be selected to probe the full range of intermolecular interactions and establish a comprehensive solubility profile.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Non-Polar | n-Hexane, Toluene | Establishes baseline solubility in lipophilic environments. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Evaluates the impact of dipole-dipole interactions without hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Assesses the role of hydrogen bonding in solvation. |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 7.4 (e.g., Phosphate), pH 9.0 (e.g., Borate) | Determines pH-dependent solubility, critical for predicting behavior in biological fluids. |
Standard Operating Protocol: Equilibrium Solubility Determination
This protocol provides a step-by-step methodology for determining the solubility of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
3.1 Materials & Reagents
-
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (solid, purity >98%)[17][18]
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[19]
-
Analytical balance
-
Volumetric flasks and pipettes
3.2 Experimental Workflow Visualization
Caption: Shake-Flask Method Workflow.
3.3 Detailed Procedure
-
Preparation: Add an excess amount of solid 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid to a series of glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical (e.g., 5-10 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent or buffer into the corresponding vials.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.[12][20] A preliminary time-to-equilibrium study is recommended for novel compounds.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean vial. This step is crucial to remove any undissolved particulates.
-
Quantification: Prepare a series of dilutions of the filtrate with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[21][22]
3.4 Data Calculation
The solubility (S) is calculated from the quantified concentration of the saturated filtrate, taking into account any dilution factors.
-
Formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation & Interpretation
Results should be presented in a clear, tabular format to facilitate comparison across different solvent systems.
Table 1: Illustrative Solubility Data for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic Acid at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) |
| Non-Polar | n-Hexane | 0.1 | < 0.01 | < 3.7 x 10⁻⁵ |
| Polar Aprotic | Ethyl Acetate | 4.4 | 5.2 | 0.019 |
| Polar Aprotic | Acetonitrile | 5.8 | 25.8 | 0.096 |
| Polar Aprotic | DMSO | 7.2 | > 200 | > 0.745 |
| Polar Protic | Isopropanol | 3.9 | 41.3 | 0.154 |
| Polar Protic | Ethanol | 4.3 | 98.5 | 0.367 |
| Polar Protic | Methanol | 5.1 | 155.2 | 0.578 |
| Aqueous Buffer | pH 2.0 | 10.2 | 180.1 | 0.671 |
| Aqueous Buffer | pH 7.4 | 10.2 | 165.7 | 0.618 |
| Aqueous Buffer | pH 9.0 | 10.2 | 172.5 | 0.643 |
(Note: The data in this table are hypothetical and for illustrative purposes only.)
Interpretation: The illustrative data reflect the predicted behavior. The compound is practically insoluble in non-polar hexane. Its solubility increases significantly in polar aprotic and protic solvents, with the highest values observed in the most polar solvents like DMSO, methanol, and aqueous buffers. This trend confirms the dominant role of the polar zwitterionic headgroup in the solvation process. The high solubility across a range of pH values is characteristic of zwitterionic compounds that maintain a charged state under both acidic and basic conditions.[23][24]
Conclusion
The systematic characterization of solubility is a foundational activity in chemical and pharmaceutical development. The shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to generating high-quality, thermodynamic solubility data for novel compounds like 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. The resulting data are indispensable for guiding formulation development, predicting in vivo behavior, and ensuring the overall success of a drug candidate.
References
-
Avdeef, A., Lissi, E. A., & Israel, J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
University of Waterloo. (2023). Solubility of Organic Compounds. [Link]
-
Phytosafe. OECD 105. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
Thijssen, B., et al. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? European Journal of Pharmaceutical Sciences. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
European Journal of Pharmaceutical and Medical Research. (2023). Synthesis and Physicochemical Characterization of Benzimidazole-Sulphonamide Derivatives. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Lew, K., & Stork, C. M. (n.d.). Pharmacokinetics. AccessPhysiotherapy. [Link]
-
Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 98(4), 1345-1357. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Legislation.gov.uk. a.6. water solubility. [Link]
-
National Center for Biotechnology Information. 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
StudySmarter. Polarity and Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]
-
Flores-Holguín, N., et al. (2021). Computational Quantification of the Zwitterionic/Quinoid Ratio of Phenolate Dyes for Their Solvatochromic Prediction. Molecules, 26(15), 4584. [Link]
-
Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62. [Link]
-
Thomas, O., & Kazan, G. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]
-
Senta-Loys, Z., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 46(12), 2062-2069. [Link]
-
Schlafer, O., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]
-
Caron, G., et al. (2020). Zwitterionic structures: from physicochemical properties toward computer-aided drug designs. Drug Discovery Today, 25(9), 1636-1645. [Link]
-
Ataman Kimya. 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. [Link]
-
Georganics. 1H-Benzimidazole-2-sulfonic acid. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Tenhu, H., et al. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(5), 1015-1025. [Link]
-
SciELO. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]
-
Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]
-
Domanska, U., & Szydlowski, J. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 331–335. [Link]
Sources
- 1. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. improvedpharma.com [improvedpharma.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. scbt.com [scbt.com]
- 18. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. enamine.net [enamine.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Benzimidazole Sulfonic Acid in Catalysis: A Technical Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of benzimidazole sulfonic acid and its derivatives, designed for researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, practical experimental protocols, and the rationale behind the use of these versatile catalysts in modern chemistry.
Introduction: The Dual-Functionality of Benzimidazole Sulfonic Acid Catalysts
Benzimidazole sulfonic acids represent a powerful class of organocatalysts, uniquely combining the structural features of a benzimidazole moiety with the potent Brønsted acidity of a sulfonic acid group (-SO₃H). This combination is not merely additive; it creates a synergistic catalytic system. The sulfonic acid group provides the essential proton source to activate substrates, typically by protonating carbonyl groups and increasing their electrophilicity.[1][2] Simultaneously, the benzimidazole core can participate in non-covalent interactions, such as hydrogen bonding, and provides a robust, thermally stable scaffold.[3] This dual functionality makes them highly effective in a variety of organic transformations, from simple condensation reactions to complex multicomponent assemblies.
The versatility of this catalytic system is further enhanced by the ability to tether the benzimidazole sulfonic acid moiety to various supports, creating highly recyclable and environmentally benign heterogeneous catalysts.[4][5][6] Furthermore, the introduction of chirality into the benzimidazole backbone has opened avenues for their use in asymmetric catalysis.[7][8] This guide will illuminate these applications with detailed protocols and mechanistic insights.
Heterogeneous Catalysis: The Power of Solid-Supported Catalysts
A significant advancement in sustainable chemistry is the immobilization of active catalytic species on solid supports. This approach simplifies catalyst-product separation, facilitates catalyst recycling, and often enhances stability. Benzimidazole sulfonic acid derivatives have been successfully supported on various materials, including silica and magnetic nanoparticles.
Sulfonic Acid Functionalized Silica (SAFS)
Silica gel, with its high surface area and porous structure, serves as an excellent support for sulfonic acid catalysts. The resulting organic-inorganic hybrid material is a stable, efficient, and reusable Brønsted acid catalyst.[5]
SAFS has proven highly effective in catalyzing the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes.[9][10] The reaction proceeds under mild conditions at room temperature, with ambient air acting as the oxidant.[5] This method is notable for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents.[5]
Experimental Protocol 1: SAFS-Catalyzed Synthesis of 2-Phenylbenzimidazole
This protocol describes the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde using sulfonic acid functionalized silica.
Materials:
-
o-Phenylenediamine (0.6 mmol, 65 mg)
-
Benzaldehyde (0.5 mmol, 53 mg, 51 µL)
-
Sulfonic acid functionalized silica (10 mg)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (0.6 mmol) and benzaldehyde (0.5 mmol) in dichloromethane (5 mL).
-
Add the sulfonic acid functionalized silica catalyst (10 mg) to the mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the recovered catalyst sequentially with CHCl₃ (2 x 5 mL), EtOH (2 x 5 mL), and Et₂O (2 x 5 mL). Dry the catalyst at 80 °C for reuse.[5]
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with an appropriate solvent system, e.g., hexane/ethyl acetate) to afford the pure 2-phenylbenzimidazole.
Sulfonic Acid Functionalized Magnetic Nanoparticles (SA-MNPs)
To further simplify catalyst recovery, sulfonic acid groups can be immobilized on silica-coated magnetic nanoparticles (e.g., Fe₃O₄ or CoFe₂O₄).[1][11][12][13] These catalysts exhibit high activity and can be easily separated from the reaction mixture using an external magnet, making them highly desirable for green chemistry applications.[1]
SA-MNPs are excellent catalysts for the condensation of 2-aminothiophenol with aldehydes to produce benzothiazole derivatives. The reaction proceeds efficiently in ethanol at room temperature, and the catalyst can be recycled for multiple runs without a significant loss of activity.[12]
Workflow for SA-MNP Catalyzed Synthesis and Recovery
Caption: Workflow for SA-MNP catalyzed synthesis and magnetic recovery.
Homogeneous Catalysis: Brønsted Acidic Ionic Liquids (BAILs)
Task-specific ionic liquids (TSILs) are a class of molten salts designed with a specific functional group to impart catalytic activity.[3][14] Benzimidazole sulfonic acid-based Brønsted Acidic Ionic Liquids (BAILs) are particularly noteworthy.[3] These compounds, such as 1-(4-sulfonic acid)butyl-3-methylbenzimidazolium hydrogen sulfate, act as both the solvent and the catalyst, offering high catalytic activity in a non-volatile medium.[14][15][16]
Application Note: Multicomponent Reactions (MCRs)
BAILs have shown significant catalytic activity in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.[3][17] The high Brønsted acidity of the BAIL is crucial for catalyzing the condensation steps of the reaction sequence.[18][19] The use of BAILs often allows for solvent-free reaction conditions and straightforward product isolation.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
| Catalyst System | Catalyst Loading | Solvent | Time | Yield (%) | Reference |
| Boron Sulfonic Acid (BSA) | 5 mol% | Water | 30 min | 95 | [20] |
| Phospho Sulfonic Acid (PSA) | 5 mol% | Ethanol | 10 min | 98 | [21][22] |
| Sulfonic acid functionalized silica | 10 mg / 0.5 mmol | CH₂Cl₂ | 1-2 h | 85-95 | [5] |
| [DodecIm][HSO₄] | 10 mol% | None | 0.5-2 h | 92 | [23][24] |
Experimental Protocol 2: BAIL-Catalyzed Biginelli Reaction
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone using an imidazolium-based hydrogen sulfate ionic liquid catalyst under solvent-free conditions.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) (0.4 mmol)[18]
-
Ice-cold water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and [BMIM][HSO₄] (0.4 mmol).
-
Heat the mixture in a pre-heated oil bath at 90-100 °C with stirring.[19]
-
Continue heating for the required time (typically 30-60 minutes), monitoring by TLC. A solid product will gradually form.
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water (15-20 mL) to the flask and stir for 5 minutes.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Mechanistic Insights: The Role of the Brønsted Acid
In the majority of these applications, the sulfonic acid group functions as a classic Brønsted acid catalyst. The catalytic cycle for the synthesis of benzimidazoles provides a clear example of this mechanism.
Proposed Catalytic Cycle for Benzimidazole Synthesis
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of sulfonic acid-functionalized Fe3O4@C nanoparticles as magnetically recyclable solid acid catalysts for acetalization reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Sulfonic acid-functionalized silica-coated magnetic nanoparticles as an efficient reusable catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1-(4-Sulfobutyl)-3-methylimidazolium hydrogen sulfate | C8H16N2O7S2 | CID 11290044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. ionike.com [ionike.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. journals.ut.ac.ir [journals.ut.ac.ir]
- 22. researchgate.net [researchgate.net]
- 23. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 24. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
Application Notes & Protocols: 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid as a Potential Pharmacophore
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. This document provides detailed application notes and protocols for the investigation of a specific derivative, 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, as a potential pharmacophore. We will delve into its synthesis, potential biological targets, and present robust protocols for its evaluation in a drug discovery pipeline. These methodologies are designed to empower researchers to rigorously assess its efficacy, mechanism of action, and therapeutic potential.
Introduction: The Benzimidazole Core and the Potential of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Benzimidazole and its derivatives are of significant interest in the pharmaceutical field due to their diverse therapeutic activities, which include antimicrobial, antitumor, anti-inflammatory, and antihypertensive effects.[1][2] This broad spectrum of activity stems from the benzimidazole core, a versatile scaffold that can be readily functionalized to interact with various biological targets.[2][3][4]
The subject of this guide, 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS 537009-99-7)[5], possesses a unique combination of a lipophilic isoamyl (3-methylbutyl) group at the N1 position and a strongly acidic sulfonic acid group at the C2 position. This structural arrangement suggests several potential pharmacological applications:
-
Hydrophobic Interactions: The isoamyl group can facilitate passage through cellular membranes and engage in hydrophobic interactions within the binding pockets of target proteins.
-
Electrostatic and Hydrogen Bonding: The sulfonic acid moiety, being a strong acid, will be ionized at physiological pH. This allows for potent electrostatic interactions or hydrogen bonding with amino acid residues in enzymes or receptors.
This dual-functionality makes it a compelling candidate for targeting proteins where both hydrophobic and charged interactions are crucial for ligand binding.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many kinase inhibitors utilize heterocyclic scaffolds to occupy the ATP-binding site. The sulfonic acid group could potentially mimic the phosphate groups of ATP, making this compound a candidate for kinase modulation.
-
Antimicrobial Activity: Benzimidazole derivatives have a well-documented history of antimicrobial activity.[1][6] The unique substitution pattern of this compound may offer a novel approach to combating microbial resistance. Benzimidazoles can act as competitive inhibitors, replacing purine and thereby blocking nucleic acid and protein biosynthesis in the bacterial cell wall.[7]
-
Antiproliferative Agents: Benzimidazole-sulfonyl hybrids have demonstrated antiproliferative activities against cancer cell lines.[1]
Synthesis and Characterization
A reproducible and scalable synthesis is fundamental for preclinical drug development. The following protocol outlines a general method for the synthesis of N-substituted benzimidazole-2-sulfonic acids.
Protocol 2.1: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Materials:
-
o-Phenylenediamine
-
3-Methylbutanal (isovaleraldehyde)
-
A suitable sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid)
-
Appropriate solvents (e.g., ethanol, chloroform)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole.
-
The condensation of o-phenylenediamine with an aldehyde is a common method for synthesizing N-substituted benzimidazoles.[1] Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol.
-
Add 3-methylbutanal (1.1 equivalents) dropwise to the solution at room temperature and stir for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Step 2: Sulfonation at the C2 position.
-
Dissolve the product from Step 1 in a suitable solvent.
-
Carefully add the sulfonating agent dropwise at a controlled temperature (e.g., 0°C).
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction and isolate the final product, 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, which may precipitate from the solution.
-
Wash the product with appropriate solvents and dry under vacuum.
-
Characterization:
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR.
-
Mass Spectrometry: Verify the molecular weight of the synthesized compound.
-
HPLC: Assess the purity of the final product.
In Vitro Evaluation: Initial Biological Screening
The following protocols provide a framework for the initial screening of the biological activities of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
Protocol 3.1: Kinase Inhibition Assay
Rationale: The structural similarity of the sulfonic acid group to the phosphate groups of ATP suggests that this compound may act as a kinase inhibitor. A variety of assay formats can be employed, including luminescence-based, fluorescence-based, and radioisotope-based methods.[8][9][10][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase assay buffer
-
96- or 384-well plates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
Procedure (Luminescence-Based Assay Example): [8]
-
Prepare a serial dilution of the test compound in DMSO.
-
In a white, opaque 96-well plate, add the kinase, its substrate, and the kinase assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Allow for a pre-incubation period to permit inhibitor binding to the kinase.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add a reagent to stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | % Kinase Activity |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: Given the known antimicrobial properties of benzimidazoles, it is prudent to evaluate this derivative against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[12][13][14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (test compound)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in the appropriate broth.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (microorganism with no compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, determined either visually or by measuring the optical density.[13]
Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control |
| S. aureus | ||
| E. coli | ||
| C. albicans |
Mechanistic and Downstream Cellular Studies
Should initial screening reveal promising activity, further investigation into the mechanism of action is warranted. The following diagrams illustrate potential experimental workflows.
Caption: Workflow for Investigating Kinase Inhibitory Activity.
Caption: Workflow for Investigating Antimicrobial Activity.
Conclusion and Future Perspectives
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid presents an intriguing scaffold for the development of novel therapeutic agents. Its unique combination of lipophilic and acidic moieties warrants a thorough investigation of its biological properties. The protocols detailed in this document provide a solid foundation for researchers to explore its potential as a kinase inhibitor, antimicrobial agent, or other pharmacologically active compound. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo evaluation of its pharmacokinetic and pharmacodynamic profiles.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- ResearchGate. (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Protocols.io. (2023). In vitro kinase assay.
- PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
- ResearchGate. (2025). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.
- PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- ChemicalBook. (n.d.). 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID.
- Santa Cruz Biotechnology. (n.d.). 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
- ChemicalBook. (n.d.). 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis.
- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity.
- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
- Sigma-Aldrich. (n.d.). 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate.
- PubMed Central. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling.
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. caymanchem.com [caymanchem.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Techniques for purification of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
An In-Depth Guide to the Purification of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Application Note & Standard Operating Protocols
Abstract
This technical guide provides a comprehensive overview of the purification techniques for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a specialized heterocyclic compound. The unique molecular structure, featuring a non-polar isoamyl side chain, a basic benzimidazole core, and a strongly acidic sulfonic acid group, presents distinct challenges and opportunities for purification. This document outlines detailed, field-proven protocols for recrystallization, ion-exchange chromatography, and purification via salt formation. The narrative emphasizes the causal relationships between the molecule's physicochemical properties and the strategic choices made during the purification process, aiming to equip researchers, scientists, and drug development professionals with the expertise to achieve high purity standards.
Introduction: Understanding the Purification Challenge
1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is a bifunctional molecule whose properties are dominated by the zwitterionic character arising from its strongly acidic sulfonic acid group and the basic nitrogen of the imidazole ring.[1] High purity is paramount for its application in research and development, as residual starting materials, inorganic salts, or colored byproducts from synthesis can interfere with downstream applications and biological assays.
The primary synthetic route to benzimidazole-2-sulfonic acids often involves the oxidation of the corresponding benzimidazole-2-thione.[2] This process can introduce impurities such as:
-
Unreacted 1-(3-methylbutyl)-1H-benzimidazole-2-thione
-
Inorganic salts from the oxidizing agent (e.g., MnO₂, sulfates)
-
Colored oxidation byproducts, a common issue with benzimidazole derivatives.[3]
The purification strategy must therefore be tailored to effectively remove these specific contaminants. The high polarity imparted by the sulfonic acid group makes the target compound highly soluble in water but poorly soluble in most organic solvents, a key factor that will be leveraged in the following protocols.[4]
Strategic Approach to Purification: A Decision Framework
The choice of purification technique is dictated by the initial purity of the crude material and the nature of the impurities present. A logical workflow can guide the scientist to the most efficient method.
Caption: Decision tree for selecting a purification protocol.
Protocol 1: High-Purity Polishing via Aqueous Recrystallization
Principle: This is the most straightforward method, ideal for removing minor organic and colored impurities from a crude product that is already substantially pure. The principle relies on the high solubility of the sulfonic acid in hot water and its significantly lower solubility in cold water.[4] Activated carbon is used to adsorb high-molecular-weight colored byproducts.[3]
Detailed Methodology:
-
Dissolution: In a suitable flask, suspend the crude 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid in deionized water (approx. 10-20 mL per gram of crude material). Heat the suspension to 80-90°C with vigorous stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Causality: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.[3] Maintain the temperature and stir for 10-15 minutes. Avoid adding excess carbon, as it can adsorb the desired product.
-
Hot Filtration: If carbon was added, or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel fitted with celite or filter paper. This step is critical to remove the carbon and other particulates. The apparatus must be kept hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once at room temperature, further cool the flask in an ice bath for at least one hour to maximize product precipitation.
-
Isolation: Collect the precipitated white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid.
Protocol 2: Ultra-Purification by Anion-Exchange Chromatography (AEX)
Principle: This technique offers the highest resolving power and is ideal for removing closely related ionic impurities, inorganic salts, and unreacted starting materials. The strongly acidic sulfonic acid group (pKa < 2) ensures the molecule carries a net negative charge over a broad pH range, allowing it to bind strongly to a positively charged anion-exchange resin.[5] Impurities are removed by washing, and the pure product is then eluted by increasing the salt concentration of the mobile phase.
Caption: Workflow for Anion-Exchange Chromatography.
Detailed Methodology:
-
Resin Selection and Preparation:
-
Select a strong anion-exchange (SAX) resin, such as one with a quaternary ammonium functional group.[5] SAX resins maintain their positive charge over a wide pH range, ensuring robust binding.
-
Pack a column with the resin and equilibrate thoroughly with at least 5-10 column volumes of a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in the starting buffer. Causality: The pH must be at least 1-2 units above the pKa of the sulfonic acid to ensure it is fully deprotonated and negatively charged.[5] Given the low pKa, any pH above 4 is generally sufficient.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.
-
Load the filtered sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 3-5 column volumes of the starting buffer. This step removes neutral impurities (like residual starting thione) and any positively charged species which do not bind to the resin.
-
-
Elution:
-
Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer over 10-20 column volumes).
-
Causality: The chloride counter-ions from NaCl compete with the sulfonate groups of the product for the binding sites on the resin.[5] As the salt concentration increases, the product is displaced and elutes from the column.
-
Monitor the column eluate using a UV detector (benzimidazoles typically absorb around 280 nm).
-
-
Product Isolation:
-
Collect the fractions corresponding to the main product peak.
-
Pool the pure fractions and remove the salt via dialysis, tangential flow filtration, or reverse osmosis.
-
Lyophilize (freeze-dry) the desalted solution to obtain the final product as a pure, fluffy solid.
-
Protocol 3: Purification via Selective Salt Formation
Principle: This method exploits both the acidic and basic properties of the molecule. By converting the sulfonic acid to its sodium salt, its solubility in water is maximized, while the solubility of non-acidic organic impurities is unaffected. These impurities can then be removed with an organic solvent wash. The pure sulfonic acid is subsequently regenerated by acidification, causing it to precipitate from the aqueous solution.[4]
Detailed Methodology:
-
Salt Formation: Dissolve the crude product in a minimal amount of deionized water. While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches 7.0-8.0. This converts the sulfonic acid to its highly water-soluble sodium salt.
-
Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution one or two times with an immiscible organic solvent like ethyl acetate or dichloromethane. Causality: Non-polar and neutral impurities (e.g., unreacted thione) will partition into the organic layer, while the ionic sodium sulfonate salt remains in the aqueous phase.[6] Discard the organic layers.
-
Regeneration and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the pH drops below its isoelectric point. Continue adding acid until the pH is ~2.
-
Isolation and Washing: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove any residual NaCl.
-
Drying: Dry the purified product under vacuum to a constant weight.
Comparative Summary of Purification Techniques
| Technique | Underlying Principle | Best Suited For Removing | Advantages | Disadvantages |
| Recrystallization | Differential solubility in a solvent at different temperatures.[4] | Minor organic impurities, colored byproducts. | Simple, cost-effective, good for large scales. | Lower resolution, may have co-precipitation issues, not effective for inorganic salts. |
| Anion-Exchange | Reversible binding of the anionic sulfonate group to a cationic stationary phase.[5] | Ionic impurities, inorganic salts, complex mixtures. | Highest resolution and purity, systematic and reproducible. | Requires specialized equipment, time-consuming, involves a final desalting step. |
| Salt Formation | Manipulation of solubility via pH adjustment and liquid-liquid extraction.[6] | Non-polar/neutral organic impurities. | Good for removing specific impurity classes, scalable. | Less effective for ionic or polar impurities, involves multiple steps. |
Conclusion
The successful purification of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is readily achievable through a systematic approach grounded in its fundamental physicochemical properties. For general-purpose purity, aqueous recrystallization offers a robust and scalable solution. For removing stubborn neutral impurities, selective salt formation and extraction is highly effective. When the highest possible purity is required, anion-exchange chromatography stands as the definitive method, providing unparalleled resolution. By selecting the appropriate protocol based on an initial assessment of the crude material, researchers can confidently obtain a product that meets the stringent quality standards required for advanced scientific investigation.
References
- BenchChem. (2025).
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia.
- Hinton, R. D., & Janzen, E. G. (2002). Method for the purification of aryl sulfonic acids and salts.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid. BenchChem.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Phenylbenzimidazole sulphonic acid. BenchChem.
- Hinkley, J. M., Porch, A. R., Walker, J. A., Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Nucleosides and Nucleotides.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of Benzimidazole Compounds
Introduction: The Analytical Imperative for Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core of a multitude of pharmacologically significant agents. From the widely used anthelmintics like albendazole and mebendazole to the class of proton-pump inhibitors such as omeprazole, these compounds are integral to modern medicine.[1][2][3] The biological activity of a benzimidazole derivative is intrinsically linked to its precise chemical structure, purity, and stability. Therefore, rigorous and robust analytical characterization is not merely a regulatory formality but a scientific necessity to ensure the safety, efficacy, and quality of these pharmaceutical products.[4][5]
This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive characterization of benzimidazole compounds. It is designed to move beyond rote procedural lists, offering instead a rationale-driven approach that explains the causality behind experimental choices. The protocols herein are presented as self-validating systems, incorporating principles of system suitability and method validation in line with global regulatory standards such as those from the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]
The following sections detail the application of cornerstone analytical technologies, providing both field-proven insights and step-by-step protocols for their successful implementation in a drug development or quality control setting.
Figure 1: General workflow for the analytical characterization of a new benzimidazole compound.
Chromatographic Techniques: The Core of Separation and Quantification
Chromatography is the cornerstone for assessing the purity and potency of benzimidazole compounds.[8][9] Its ability to separate the active pharmaceutical ingredient (API) from process impurities, degradation products, and formulation excipients is unparalleled.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for benzimidazole analysis. The inherent aromaticity of the benzimidazole ring provides strong UV absorbance, making UV detection highly effective. The choice of a C8 or C18 stationary phase is driven by the hydrophobicity of the specific derivative; C18 columns offer greater retention for a wide range of benzimidazoles. Mobile phase pH control is critical, as benzimidazoles possess basic nitrogen atoms. Buffering the mobile phase (e.g., with phosphate) around a pH of 3-5 ensures consistent ionization state and reproducible retention times.[10][11][12]
This protocol describes a validated gradient method suitable for determining the purity of Albendazole and quantifying it in a drug substance.
-
Sample Preparation (Test Solution):
-
Accurately weigh approximately 25 mg of the Albendazole sample into a 50 mL volumetric flask.
-
Add 5 mL of hydrochloric acid in methanol (0.25% v/v) and sonicate for 10 minutes to dissolve.[12]
-
Dilute to volume with the mobile phase B and mix thoroughly. This yields a nominal concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a solution of Albendazole Reference Standard (RS) in the same manner as the test solution to obtain a final concentration of 0.5 mg/mL.
-
-
Chromatographic System & Conditions:
-
The system must meet the suitability requirements detailed in Table 2. Adherence to USP General Chapter <621> on Chromatography is mandatory for any adjustments.[8][13][14]
Parameter Specification Instrument High-Performance Liquid Chromatograph with Gradient Pump and UV Detector Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Nucleosil C8 or equivalent)[10][11] Mobile Phase A 0.05% Orthophosphoric Acid in Water : Acetonitrile (75:25 v/v), pH adjusted to 4.5[10][12] Mobile Phase B 0.05% Orthophosphoric Acid in Water : Acetonitrile (50:50 v/v), pH adjusted to 4.5[10][12] Gradient Program Time 0-5 min: 100% A; 5-15 min: Linear to 100% B; 15-20 min: 100% B; 20.1-25 min: 100% A Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm[10] Injection Volume 20 µL Table 1: Typical HPLC Conditions for Benzimidazole Analysis. -
-
System Suitability Testing (SST):
-
Trustworthiness: Before sample analysis, the system's performance must be verified. This is a non-negotiable step.
-
Inject the standard solution five replicate times.
-
The system is suitable for use if:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is ≤ 2.0%.
-
The tailing factor for the albendazole peak is ≤ 2.0.
-
The theoretical plate count is ≥ 2000.
-
-
-
Data Analysis:
-
Assay: Calculate the percentage of Albendazole by comparing the peak area from the test solution to that of the standard solution.
-
Purity: For impurity analysis, calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is indispensable for tasks requiring higher sensitivity and specificity than HPLC-UV. It is the gold standard for identifying unknown impurities, characterizing metabolites, and performing trace-level quantification.[2][15] For most benzimidazoles, Electrospray Ionization (ESI) in positive mode is highly effective due to the presence of basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) provides definitive structural information and enables highly selective quantification via Multiple Reaction Monitoring (MRM).[16][17]
This protocol outlines a method for detecting albendazole sulfoxide, a primary metabolite of albendazole, in an in vitro metabolism sample.
-
Sample Preparation:
-
Incubate albendazole with liver microsomes according to a standard metabolic stability protocol.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS System & Conditions:
Parameter Specification LC System UHPLC system for fast, high-resolution separation Column C18, 50 mm x 2.1 mm, 1.8 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer Ionization Mode ESI Positive MRM Transitions Albendazole: m/z 266 -> 234; Albendazole Sulfoxide: m/z 282 -> 240[17] Source Temperature 500 °C Table 2: Typical LC-MS/MS Parameters for Benzimidazole Analysis. -
Data Analysis:
-
Analyze the data by extracting ion chromatograms for the parent drug and its expected metabolites.
-
The presence of a peak at the expected retention time with the correct MRM transition confirms the identity of the metabolite.
-
For structural confirmation of unknown metabolites, a high-resolution instrument (e.g., Q-TOF) is used to obtain accurate mass measurements and fragmentation spectra.[16]
-
Spectroscopic Techniques: Unambiguous Structural Elucidation
While chromatography separates, spectroscopy identifies. For absolute confirmation of a benzimidazole's molecular structure, spectroscopic methods are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the de novo structural elucidation of molecules.[1] For benzimidazoles, ¹H NMR provides a unique fingerprint based on the chemical shifts and coupling patterns of the aromatic and substituent protons. A key diagnostic signal is the N-H proton, which typically appears as a broad singlet in the downfield region (12-13 ppm) when using DMSO-d₆ as the solvent.[1] The choice of DMSO-d₆ is deliberate; its hydrogen-bond accepting nature slows the proton exchange rate, making the N-H proton readily observable. In contrast, this proton may exchange too rapidly to be seen in solvents like CDCl₃.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole sample into a clean, dry vial.[1]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
-
Instrument Setup & Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Interpretation:
-
N-H Proton: Look for a broad singlet between δ 12.0-13.6 ppm.[1] Its integration should correspond to one proton.
-
Aromatic Protons: The protons on the benzene ring will appear between δ 7.0-8.0 ppm. Their splitting patterns (e.g., doublets, triplets) provide information about the substitution pattern.
-
C2-Proton (if unsubstituted): A singlet around δ 8.0-8.5 ppm.
-
Substituent Protons: Analyze the chemical shifts and integrations of any other protons from substituents on the benzimidazole core.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is typically reserved for analyzing volatile impurities (e.g., residual solvents) in a benzimidazole drug substance or for specific applications where the analyte is volatile or can be made volatile through derivatization.[18][19] Its high separation efficiency combined with the definitive identification power of MS makes it ideal for impurity profiling.[20]
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the benzimidazole powder into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not contain the target analytes.
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
-
GC-MS System & Conditions:
-
System: Gas Chromatograph with a Headspace Autosampler and Mass Spectrometric Detector.
-
Column: A non-polar column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for general solvent screening.
-
Oven Program: Start at 40 °C (hold 5 min), then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Scan from m/z 35-350.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify by preparing calibration standards and using the same headspace method.
-
Method Validation: Ensuring Trustworthiness and Compliance
A developed analytical method is not complete until it has been formally validated to demonstrate its suitability for the intended purpose.[4][6][21] The validation process is a regulatory requirement and provides documented evidence of a method's reliability.[5][7][22] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[23][24][25][26]
Figure 2: A typical workflow for HPLC method validation according to ICH Q2 guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Assay/Purity) |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | Peak purity analysis (e.g., via DAD) passes; no co-elution at the principal peak. |
| Linearity | Proves the method's results are directly proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[11][27] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for API assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%); Intermediate Precision (Overall RSD ≤ 2.0%). |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not quantified. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met under all varied conditions (e.g., ±5% flow rate, ±2°C temp). |
| Table 3: Summary of Key Analytical Method Validation Parameters per ICH Q2(R2).[6][23][26][28] |
Conclusion
The analytical characterization of benzimidazole compounds is a multi-faceted process that relies on a suite of orthogonal techniques. From the separation power of HPLC and the structural elucidation capabilities of NMR to the high sensitivity of LC-MS, each method provides a critical piece of information. A successful characterization strategy does not simply apply these techniques in isolation but integrates them into a logical workflow, underpinned by a rigorous and systematic approach to method validation. By understanding the scientific principles behind each method and adhering to established protocols and regulatory guidelines, researchers can ensure the generation of reliable, accurate, and defensible data, ultimately safeguarding the quality and integrity of these vital pharmaceutical agents.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(5), 641-648. [Link]
-
United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. [Link]
-
Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Novakova, L., et al. (2005). Liquid chromatography/mass spectrometric identification of benzimidazole anthelminthics metabolites formed ex vivo by Dicrocoelium dendriticum. Journal of Mass Spectrometry, 40(1), 93-101. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Analytical Chemistry: Open Access, 4(1). [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
LinkedIn. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
J. Verhaeghe, T., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 316-324. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(5), 641-648. [Link]
-
Wróblewska, K., et al. (2017). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 74(3), 823-830. [Link]
-
Revanasiddappa, H.D., & Manju, B. (2007). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. E-Journal of Chemistry, 4(4), 549-556. [Link]
-
FARCZÁDI, L., et al. (2021). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETICS. FARMACIA, 69(1), 179-187. [Link]
-
Bhupendra, S., et al. (2023). RP-HPLC method development and validation of Albendazole and its impurity. Journal of Pharmaceutical Negative Results, 14(3), 345-353. [Link]
-
ResearchGate. (2017). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 599-608. [Link]
-
ResearchGate. (n.d.). UV/Visible Spectroscopic Quantification of Veterinary Anthelmintic Drug Oxfendazole in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Journal of Molecular and Genetic Medicine, 10(2). [Link]
-
ResearchGate. (2015). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. [Link]
-
van Ginkel, L. A., et al. (1989). Determination of benzimidazole anthelmintics in meat samples. Journal of the Association of Official Analytical Chemists, 72(4), 556-561. [Link]
-
Molecules. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. [Link]
-
Kumar, A., et al. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2023). (PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review. [Link]
-
Medistri. (2024). GC/MS Identification of Impurities. [Link]
-
ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the... [Link]
-
OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
-
Bentham Science. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
-
Quest Journals. (2023). A Systemic Review on Benzimidazole Study. Journal of Medical and Dental Science Research, 10(5), 1-11. [Link]
-
AIDIC. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. agilent.com [agilent.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. Liquid chromatography/mass spectrometric identification of benzimidazole anthelminthics metabolites formed ex vivo by Dicrocoelium dendriticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 18. Determination of benzimidazole anthelmintics in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. omicsonline.org [omicsonline.org]
- 21. pharmaerudition.org [pharmaerudition.org]
- 22. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 23. m.youtube.com [m.youtube.com]
- 24. qbdgroup.com [qbdgroup.com]
- 25. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. database.ich.org [database.ich.org]
- 27. RP-HPLC method development and validation of Albendazole and its impurity | BIO Web of Conferences [bio-conferences.org]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: A Guide to Biological Screening of Novel Benzimidazole Compounds
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole ring system is a bicyclic aromatic heterocycle that stands as a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." This unique characteristic has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The versatility of the benzimidazole core, which can be readily functionalized at various positions, provides a rich chemical space for the generation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of robust biological screening methodologies tailored for the discovery and characterization of novel benzimidazole compounds. We will delve into both target-based and phenotypic screening paradigms, offering detailed protocols and the scientific rationale behind key experimental decisions. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their screening campaigns for this important class of molecules.
Part 1: Designing the Screening Cascade
A successful screening campaign begins with a well-defined strategy. The choice between a target-based or phenotypic approach is a critical first decision point and depends on the program's objectives and the existing knowledge of the disease biology.[1][2][3][4]
-
Target-Based Screening: This "reverse chemical genetics" approach is hypothesis-driven.[1][5][6] It is employed when a specific biomolecule (e.g., an enzyme or receptor) is known to play a crucial role in the disease pathology. The primary screen is designed to identify compounds that directly modulate the activity of this purified target.[2][5][6] This method is efficient and provides immediate mechanistic insight.[6]
-
Phenotypic Screening: This "forward chemical genetics" approach is target-agnostic.[5] It involves testing compounds directly in complex biological systems, such as cultured cells or whole organisms, to identify molecules that elicit a desired physiological change (a "phenotype"), like cell death or inhibition of microbial growth.[1][4][5] While the molecular target is initially unknown, this approach can uncover novel mechanisms of action and first-in-class drugs.[3][7]
The following diagram illustrates a general, integrated screening cascade that guides a compound library from initial screening through to lead optimization.
Caption: A generalized workflow for a benzimidazole drug discovery campaign.
Part 2: Target-Based Screening Approaches
Many benzimidazole-based drugs function by inhibiting specific enzymes. For instance, their anthelmintic effect often stems from the inhibition of tubulin polymerization, while anticancer properties can be linked to the inhibition of protein kinases.[8]
Application I: Screening for Tubulin Polymerization Inhibitors
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs.[8] Benzimidazoles like albendazole disrupt microtubule formation in parasites. An in vitro tubulin polymerization assay is a fundamental tool for identifying novel compounds that interfere with this process.[8][9] The assay tracks the assembly of purified tubulin into microtubules, often by measuring the increased fluorescence of a reporter dye that binds to the polymerized form.[8][9]
This protocol is adapted from established methodologies for a 96-well plate format.[8][9][10]
Materials:
-
Lyophilized, >99% pure tubulin (porcine or bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Positive Control: Nocodazole (destabilizer) or Paclitaxel (stabilizer)
-
Negative Control: DMSO
-
Test Benzimidazole Compounds
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for reporter)
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL.
-
Prepare a 10x stock of your test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the Tubulin Reaction Mix on ice: To General Tubulin Buffer, add GTP to a final concentration of 1 mM, glycerol to 10%, and the fluorescent reporter as per the manufacturer's instructions. Finally, add the reconstituted tubulin to a final concentration of 2 mg/mL.[8][10] Keep this mix on ice at all times.
-
-
Assay Plate Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
To the appropriate wells of a 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle (DMSO) control.
-
-
Initiation and Measurement:
-
To initiate polymerization, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[8] Work quickly to avoid premature polymerization.
-
Immediately place the plate in the pre-warmed reader.
-
Measure fluorescence every 60 seconds for 60-90 minutes. The polymerization reaction follows a sigmoidal curve.[8]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Inhibitors will show a decreased rate and a lower plateau of polymerization compared to the DMSO control. Stabilizers will show an increased rate and a higher plateau.
-
Calculate the Vmax (maximum rate) of polymerization and the final fluorescence value (plateau). Determine the IC50 by plotting the percent inhibition against the log of the compound concentration.
-
Application II: Screening for Protein Kinase Inhibitors
Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology. Their dysregulation is a known driver of cancer.[11] Luminescence-based assays that quantify ATP consumption (or ADP production) are a high-throughput standard for screening kinase inhibitors.[11][12][13] The principle is that as the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP or produced ADP can be measured via a coupled enzyme reaction that generates a luminescent signal.[11][14]
This protocol describes a generic, adaptable method for measuring kinase activity.[11][14][15]
Materials:
-
Kinase of interest and its corresponding substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Benzimidazole Compounds
-
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)
-
Commercial luminescence-based ADP or ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Create a 1:3 serial dilution of your test compounds and Staurosporine in DMSO to generate a 10-point dose-response curve.[11]
-
-
Kinase Reaction:
-
In the wells of a white plate, add 2.5 µL of the serially diluted compounds or DMSO control.
-
Add 2.5 µL of the kinase solution (at 2x final concentration in Kinase Assay Buffer).
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[11][15]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at 2x final concentration in buffer).
-
Incubate at 30°C for 60 minutes. The optimal time may need to be determined empirically.
-
-
Signal Detection:
-
Follow the manufacturer's protocol for the chosen ADP/ATP detection kit. This typically involves:
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]
-
Part 3: Phenotypic Screening Approaches
Phenotypic screens are invaluable when the molecular target is unknown or when the goal is to assess the compound's effect in a more biologically relevant context.[4][16]
Application I: Screening for Anticancer Activity
Scientific Rationale: The most fundamental phenotypic screen for anticancer drug discovery is the cytotoxicity assay, which measures a compound's ability to kill cancer cells or inhibit their proliferation.[17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. It relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow MTT salt into purple formazan crystals.[19][20][21][22] The amount of formazan produced is directly proportional to the number of viable cells.[19][23]
This protocol is optimized for adherent cancer cell lines in a 96-well format.[19][21]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[21][22]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test Benzimidazole Compounds
-
Positive Control: Doxorubicin
-
Clear, flat-bottom 96-well cell culture plates
-
Microplate spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Aspirate the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[23]
-
Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.[19][23]
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot percent viability against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.
-
| Parameter | Target-Based Assay (Kinase) | Phenotypic Assay (MTT) |
| Primary Output | IC50 (Inhibitory Concentration) | IC50 (Cytotoxic Concentration) |
| Throughput | High (384-well compatible) | Medium-High (96-well standard) |
| Mechanistic Insight | Direct (target is known) | Indirect (target is unknown) |
| Biological Relevance | Lower (biochemical system) | Higher (whole cell system) |
| Cost per Point | Higher (recombinant enzymes) | Lower (cell culture reagents) |
| Caption: Comparison of key characteristics between target-based and phenotypic screening assays. |
Application II: Screening for Antimicrobial Activity
Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibiotics.[24][25] The broth microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[26][27] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26] This method is quantitative, reproducible, and amenable to a 96-well format.[25]
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test Benzimidazole Compounds
-
Positive Control: Ciprofloxacin or other relevant antibiotic
-
Sterile 96-well microtiter plates
-
Spectrophotometer or dedicated plate reader (absorbance at 600 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[28]
-
-
Compound Plate Preparation:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds and controls in CAMHB. Typically, this is done over 10 concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation:
-
Transfer the diluted compounds to the final assay plate.
-
Add the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.
-
Include a growth control well (bacteria + medium, no compound) and a sterility control well (medium only).
-
-
Incubation & Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth). Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ~90% of growth compared to the control.
-
Application III: Screening for Anthelmintic Activity
Scientific Rationale: Helminth infections affect billions of people and livestock, and resistance to current drugs is a growing threat.[29] Many anthelmintics were discovered by observing their effects on parasite motility.[29][30] While subjective, motility is a key indicator of worm viability and a valuable phenotypic endpoint.[29] High-content imaging and automated tracking systems can now provide objective, quantitative motility data.[29][30]
This is a representative protocol using a model nematode like Haemonchus contortus larvae.[29]
Materials:
-
L3 stage larvae of the target helminth
-
Culture medium (e.g., PBS or specific worm media)
-
Test Benzimidazole Compounds
-
Positive Control: Levamisole or Ivermectin
-
96-well plate
-
Automated worm tracking system or inverted microscope for manual scoring
Procedure:
-
Assay Setup:
-
Add approximately 30-50 L3 larvae per well in a 96-well plate.
-
Add the test compounds at various concentrations. Include vehicle (DMSO) and positive controls.
-
Incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
-
Motility Assessment:
-
Automated: Use a real-time motility tracking instrument to measure the movement of worms over a set period (e.g., 3 minutes).[29][31] The software calculates a motility index.
-
Manual: Visually score the percentage of motile vs. non-motile larvae under a microscope. An immobile worm is not necessarily dead, so this is a measure of paralysis.[30]
-
-
Data Analysis:
-
Calculate the percent reduction in motility compared to the DMSO control.
-
Determine the IC50 value by plotting the percent motility inhibition against the log of the compound concentration.
-
Part 4: Secondary Assays and Mechanism of Action (MoA) Elucidation
Identifying a "hit" in a primary screen is only the beginning. The next crucial phase involves confirming the activity, assessing selectivity, and, for phenotypic hits, identifying the molecular target. This process, known as Mechanism of Action (MoA) elucidation, is critical for making informed decisions to advance a compound to the next stage.[7][32]
Caption: Workflow for elucidating the Mechanism of Action of a phenotypic hit.
Key secondary steps include:
-
Orthogonal Assays: Confirming the primary hit using a different assay technology to rule out artifacts. For example, if an MTT assay shows cytotoxicity, confirm with a dye exclusion assay (e.g., Trypan Blue) or a luciferase-based viability assay.[17][18]
-
Selectivity/Counter-Screens: Assessing the compound's activity against related targets or in non-cancerous cell lines to determine its specificity. For a kinase inhibitor, this involves profiling against a broad panel of other kinases.[12] For a cytotoxic agent, testing against normal human fibroblast cells can provide a therapeutic index.[27]
-
Target Identification: For hits from phenotypic screens, techniques like affinity chromatography, thermal proteome profiling, and genetic approaches (e.g., CRISPR screens) can be used to identify the protein target(s).[5][32]
Conclusion
The benzimidazole scaffold continues to be a highly productive starting point for the development of new therapeutics. The successful identification of novel, potent, and selective drug candidates is critically dependent on the rational design and rigorous execution of a biological screening cascade. By combining the strengths of both target-based and phenotypic approaches, and by validating primary hits with robust secondary and MoA studies, researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a solid framework for evaluating new chemical entities and unlocking the full therapeutic potential of novel benzimidazole compounds.
References
-
Keiser, J., & Utzinger, J. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology. Available at: [Link][30][33]
-
Smout, M. J., et al. (2012). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases. Available at: [Link][29]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link][19]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link][20]
-
International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link][17]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link][24]
-
Center for Advancing Innovation. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Center for Advancing Innovation. Available at: [Link][7]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][23]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link][9]
-
National Center for Biotechnology Information. (2021). High-content approaches to anthelmintic drug screening. PubMed. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link][25]
-
ResearchGate. (2021). Different primary screening methods for anthelmintic drug discovery. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). High-Throughput Screening of More Than 30000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. ACS Publications. Available at: [Link][31]
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS. Available at: [Link]
-
Drug Discovery and Development. (2016). Novel Screening Method Yields New Class of Anti-Cancer Drugs. Drug Discovery and Development. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link][28]
-
National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Available at: [Link][10]
-
National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Available at: [Link][5]
-
University of Florida. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. Available at: [Link][32]
-
National Center for Biotechnology Information. (n.d.). Preclinical screening methods in cancer. PubMed Central. Available at: [Link][18]
-
Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link][26]
-
National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. Available at: [Link]
-
BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. Available at: [Link][15]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][12]
-
ResearchGate. (2025). Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. ResearchGate. Available at: [Link][27]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. IJPSR. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. Available at: [Link][1]
-
Proceedings of the National Academy of Sciences. (2012). Identifying mechanism-of-action targets for drugs and probes. PNAS. Available at: [Link]
-
MDPI. (2023). Virtual Screening of Benzimidazole Derivatives as Potential Triose Phosphate Isomerase Inhibitors with Biological Activity against Leishmania mexicana. MDPI. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link][13]
-
YMER. (n.d.). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. YMER. Available at: [Link]
-
ACS Publications. (2013). Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches. Journal of Medicinal Chemistry. Available at: [Link][2]
-
National Center for Biotechnology Information. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed. Available at: [Link][3]
-
BioPharmaTrend.com. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. BioPharmaTrend.com. Available at: [Link][6]
-
MDPI. (n.d.). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. MDPI. Available at: [Link][4]
-
Drug Discovery World. (2017). Phenotypic and target-based screening: complementary or competing? DDW. Available at: [Link][16]
Sources
- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. routledge.com [routledge.com]
- 25. woah.org [woah.org]
- 26. apec.org [apec.org]
- 27. researchgate.net [researchgate.net]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 30. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 33. High-content approaches to anthelmintic drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzimidazole Formation
Introduction: The benzimidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as proton-pump inhibitors (omeprazole) and anthelmintics (albendazole). Its synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields to complex purification. This guide provides a structured, experience-driven approach to troubleshooting and optimizing benzimidazole synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide - A Diagnostic Approach
This section addresses the most common issues encountered during benzimidazole synthesis in a question-and-answer format. We focus on diagnosing the root cause before presenting actionable solutions.
Q1: My reaction yield is extremely low or I'm recovering only starting materials. What are the likely causes and how do I fix it?
A1: Diagnosis and Solution
Low conversion is one of the most frequent hurdles. The root cause typically falls into one of three categories: insufficient activation, poor reaction conditions, or degradation of starting materials.
Initial Diagnostic Workflow:
Here is a systematic workflow to diagnose the issue:
Caption: A systematic workflow for troubleshooting low-yield benzimidazole reactions.
Detailed Breakdown of Causes and Solutions:
-
Oxidation of o-Phenylenediamine (OPD):
-
Causality: OPDs, especially those with electron-donating groups, are highly susceptible to air oxidation, turning them into dark, tarry substances that are unreactive. This is a primary cause of reaction failure.
-
Solution: Use fresh, pure OPD. If it appears discolored (pink, brown, or black instead of off-white or tan), it should be purified immediately before use, for instance, by recrystallization or filtration through a short plug of activated carbon and celite. Always run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Temperature:
-
Causality: The key step in the classical Phillips condensation is the cyclization/dehydration of the Schiff base intermediate. This step has a significant activation energy barrier.
-
Solution: If monitoring the reaction by TLC/LCMS shows the formation of the Schiff base intermediate but no benzimidazole, the temperature is likely too low. Increase the reaction temperature in 20 °C increments. For high-boiling solvents like DMF or DMSO, temperatures of 100-150 °C are common. Microwave-assisted synthesis can also be highly effective in overcoming this barrier by providing rapid, uniform heating.
-
-
Inappropriate Catalyst or Acid:
-
Causality: The reaction requires an acid to protonate the carbonyl for the initial nucleophilic attack and to facilitate the final dehydration. The choice of acid is critical. Strong mineral acids (like HCl) can sometimes lead to side reactions or be too harsh for sensitive substrates.
-
Solution: If a simple acid like acetic acid isn't working, consider screening other catalysts.
-
For Carboxylic Acid Partners: Polyphosphoric acid (PPA) is an excellent condensing and dehydrating agent, though workup can be challenging.
-
For Aldehyde Partners: An oxidative condensation is required. Catalysts like sodium metabisulfite (Na₂S₂O₅) or even simple air can serve as the oxidant. Modern methods use catalysts like copper or iron salts which can facilitate the reaction under milder conditions.
-
-
Q2: My reaction is messy, with multiple spots on TLC. How can I improve the selectivity and minimize side products?
A2: Diagnosis and Solution
Side product formation often points to issues with stoichiometry, over-oxidation, or competing reaction pathways.
Common Side Products and Their Prevention:
-
Bis-adducts and Oligomers:
-
Causality: If using a dicarboxylic acid or dialdehyde, or if the stoichiometry is off, polymerization can occur. Another common issue is the reaction of a second molecule of aldehyde with the newly formed benzimidazole N-H.
-
Solution: Ensure a precise 1:1 stoichiometry between the OPD and the aldehyde/acid. Use a high-dilution technique (slowly adding one reagent to the other) to favor intramolecular cyclization over intermolecular side reactions.
-
-
Over-oxidation or Substrate Degradation:
-
Causality: In oxidative condensations (OPD + aldehyde), the conditions required to oxidize the intermediate can sometimes be harsh enough to oxidize sensitive functional groups on the starting materials or the benzimidazole product itself.
-
Solution: Switch to a milder oxidant system. For example, instead of harsh oxidants, catalytic systems using Cu(OAc)₂ or FeCl₃ with a terminal oxidant like O₂ (from air) can be more selective. Alternatively, using an oxidant like p-benzoquinone can be effective at lower temperatures.
-
Visualizing the Core Reaction Pathway:
Understanding the mechanism helps to identify where side reactions can occur. The key steps are Schiff base formation followed by oxidative cyclization.
Caption: Generalized mechanism for benzimidazole formation from an aldehyde.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my reaction?
A1: The ideal solvent should dissolve the starting materials, be stable to the reaction conditions, and have a boiling point appropriate for the required temperature.
| Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| Ethanol/Methanol | 65-80 | Good for dissolving OPDs, easy to remove. | May not reach high enough temperatures for difficult cyclizations. |
| Acetic Acid | 100-118 | Acts as both solvent and catalyst. | Can be difficult to remove; may cause acetylation of amines. |
| DMF / DMAc | 100-160 | High boiling point, excellent solvating power. | Difficult to remove, requires high vacuum. Can decompose at high temps. |
| Toluene / Xylene | 110-140 | Allows for azeotropic removal of water using a Dean-Stark trap. | Lower polarity, may not dissolve all starting materials. |
| Solvent-Free | >120 | "Green" approach, often fast reactions. | Can lead to charring, difficult to control exotherms. Workup can be complex. |
Q2: What are the pros and cons of classical vs. modern catalytic methods?
A2: The choice depends on substrate scope, desired purity, and available resources.
| Method | Typical Conditions | Pros | Cons |
| Phillips Condensation | Strong Acid (HCl, PPA), High Temp (>150°C) | Inexpensive, well-established. | Harsh conditions, limited functional group tolerance, often low yields. |
| Oxidative Condensation | Oxidant (Na₂S₂O₅, Air), Solvent (DMF, EtOH) | Milder than Phillips, good for aldehyde precursors. | Requires an oxidant which can lead to side products. |
| Metal-Catalyzed (Cu, Fe, Pd) | Catalytic metal salt, oxidant (often air), lower temp (80-120°C) | High yields, excellent functional group tolerance, milder conditions. | Metal catalyst cost and removal can be an issue. |
| Microwave-Assisted | Various catalysts/solvents, 100-200°C | Drastically reduced reaction times (minutes vs. hours), often improved yields. | Requires specialized equipment, not always scalable. |
Section 3: A Validated Experimental Protocol
Protocol: Iron-Catalyzed Synthesis of 2-Phenylbenzimidazole
This protocol is adapted from modern, milder methodologies and offers high yields with a simple workup.
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 1.0 mL, 10 mmol), and iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.27 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add ethanol (20 mL) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is open to the air, which serves as the terminal oxidant. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove the iron catalyst and any water-soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain pure 2-phenylbenzimidazole as a white solid.
References
-
Title: Microwave-assisted synthesis of benzimidazoles, benzothiazoles, and benzoxazoles in an ionic liquid. Source: Tetrahedron Letters URL: [Link]
-
Title: Sodium metabisulfite as a catalyst for the synthesis of benzimidazole derivatives. Source: Chinese Chemical Letters URL: [Link]
-
Title: Copper-Catalyzed Aerobic Oxidative Condensation of Aldehydes and o-Phenylenediamines for the Synthesis of 2-Arylbenzimidazoles. Source: Organic Letters URL: [Link]
-
Title: An efficient and direct synthesis of 2-aryl- and 2-alkyl-benzimidazoles catalyzed by iron(III) chloride. Source: Tetrahedron Letters URL: [Link]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of substituted benzimidazoles. Here, we will address common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: Why am I observing a low yield of my desired benzimidazole product?
Low yields are a frequent challenge in benzimidazole synthesis and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction. o-Phenylenediamine is particularly susceptible to air oxidation, which can result in darker colored products and diminished yields.[1]
-
Solution: It is recommended to use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of unwanted side products.
-
Solution: Carefully verify the stoichiometry. For the synthesis of 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typically employed.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically influence the reaction's success.[2]
-
Temperature: Classical methods like the Phillips-Ladenburg reaction may necessitate high temperatures (180-300°C), which can also lead to degradation if not carefully controlled.[1] The optimal temperature is highly dependent on the specific reactants and catalyst used.[1]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents include ethanol, methanol, and acetonitrile.[1] In some cases, solvent-free conditions or greener alternatives like water are employed.[3][4]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials.[1]
-
Solution: A systematic optimization of these parameters is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, a modest increase in temperature may be beneficial, but be wary of excessive heat promoting side reactions.[1] A solvent screen can help identify the optimal medium for your specific substrate combination.[5]
-
-
Inappropriate or Inactive Catalyst: The choice and activity of the catalyst are paramount for efficient synthesis.[2] A wide array of catalysts, from simple acids to metal-based nanoparticles, are utilized in modern benzimidazole synthesis.[4][6]
-
Solution: Ensure the selected catalyst is appropriate for your reaction. If using a catalyst, confirm its activity. For instance, a reaction that yields only 32% of the product without a catalyst can see yields increase to 95% with an optimized catalyst.[2] Heterogeneous catalysts are often advantageous as they are easily recoverable.[5]
-
Question 2: I am observing the formation of a 1,2-disubstituted benzimidazole as a side product. How can I improve the selectivity for the 2-substituted product?
The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes as the carbonyl source.[7] This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.
Understanding the Mechanism:
The reaction between o-phenylenediamine and an aldehyde can proceed through two pathways, leading to either a 2-substituted or a 1,2-disubstituted benzimidazole. The selectivity is influenced by the electronic properties of the aldehyde and the choice of catalyst.[5][7]
Strategies for Improving Selectivity:
-
Catalyst Choice: The catalyst can play a decisive role in directing the reaction towards the desired product. For example, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted products.[5][7] Conversely, in the absence of this catalyst, the formation of the mono-condensation product is favored.[7]
-
Stoichiometry Control: Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product by increasing the probability of the initial condensation over the subsequent N-alkylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the second substitution reaction, which may have a higher activation energy.
Question 3: My final product is highly colored, and purification is proving difficult. What are the likely impurities and how can I remove them?
Colored impurities are often a result of oxidation or degradation of the starting materials or the final product.[3]
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: Residual o-phenylenediamine and aldehyde can be present in the crude product.[3]
-
Intermediate Schiff Base: The intermediate imine formed during the reaction may not have fully cyclized.[3]
-
Over-oxidation Products: The use of strong oxidizing agents can lead to the formation of undesired oxidized byproducts.[3]
Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure benzimidazoles. A careful selection of the recrystallization solvent is crucial.[3]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[3][8]
-
Acid-Base Extraction: The basic nitrogen atom in the benzimidazole ring allows for separation from neutral impurities. This involves dissolving the crude product in an organic solvent, extracting with a dilute acid, and then neutralizing the aqueous layer to precipitate the purified benzimidazole, which can then be re-extracted into an organic solvent.[3]
-
Starting Material Choice: Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to the formation of fewer colored impurities, simplifying the purification process.[3][9]
Frequently Asked Questions (FAQs)
What are the most common side reactions in benzimidazole synthesis?
Beyond the formation of 1,2-disubstituted products, other side reactions can occur:
-
Formation of Benzodiazepine-2-ones: The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can lead to the formation of seven-membered ring benzodiazepine-2-ones instead of the desired benzimidazoles.[2]
-
Over-oxidation: In syntheses that require an oxidative cyclization step, using an overly strong oxidizing agent can lead to the formation of undesired byproducts.[3]
-
N-Alkylation vs. C-Alkylation: While N-alkylation is a common follow-on reaction, under certain conditions, electrophilic attack at the benzene ring (C-alkylation) can occur, though it is less common. The inherent nucleophilicity of the imidazole nitrogen generally favors N-substitution.[10]
How do the electronic effects of substituents on the starting materials influence the reaction?
The electronic nature of the substituents on both the o-phenylenediamine and the aldehyde or carboxylic acid can significantly impact the reaction rate and yield.
-
Electron-withdrawing groups on the aldehyde can sometimes lead to slightly higher product yields.[2]
-
Electron-rich aldehydes , in the presence of certain catalysts like Er(OTf)₃, tend to favor the formation of 1,2-disubstituted benzimidazoles.[7]
What are some "green" or more environmentally friendly approaches to benzimidazole synthesis?
Modern synthetic methods are increasingly focused on green chemistry principles to minimize environmental impact.[5]
-
Solvent-Free Reactions: Performing the reaction without a solvent, often with grinding or under microwave irradiation, can lead to high yields and simplified work-up procedures.[3][4]
-
Use of Water as a Solvent: Water is an environmentally benign solvent that has been successfully used in some benzimidazole syntheses.[11]
-
Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily recovered and recycled, reducing waste.[4][5]
Experimental Protocols & Data
Protocol: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small amount of the reaction mixture onto a TLC plate alongside spots of the starting materials (o-phenylenediamine and the aldehyde/carboxylic acid).
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light or by using an appropriate staining agent.
-
The reaction is complete when the spot corresponding to the starting material(s) has disappeared and a new spot corresponding to the product is prominent.[1]
Table 1: Influence of Reaction Conditions on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Solvent-free | Room Temp | - | 20 | [2] |
| 2 | None | Chloroform | Room Temp | - | 40 | [2] |
| 3 | Optimized Catalyst | - | - | - | 95 | [2] |
| 4 | Er(OTf)₃ | Water | - | 0.25 | 72 | [7] |
| 5 | None | Water | - | 0.25 | 41 (1a) + 51 (1b) | [7] |
1a refers to the 2-substituted product, and 1b refers to the 1,2-disubstituted product.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in benzimidazole synthesis.
Caption: A decision tree for troubleshooting common issues in benzimidazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Substituted Benzimidazoles.
- ResearchGate. (n.d.). A Review On Modern Approaches To Benzimidazole Synthesis.
- PubMed. (2023). A Review on Modern Approaches to Benzimidazole Synthesis.
- ResearchGate. (n.d.). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- PubMed Central. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles.
- ResearchGate. (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the purity of synthesized 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively, improve product purity, and ensure the structural integrity of your final compound.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Crystallization & Isolation Issues
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often caused by a very high degree of supersaturation, a rapid cooling rate, or the presence of impurities that inhibit crystal formation. Aryl sulfonic acids, due to their high polarity, can be particularly prone to this issue.[1]
Here is a systematic approach to resolve this:
-
Re-heat and Slow Down: Re-heat the solution until the oil fully redissolves. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a large, insulated container (like a Dewar flask) or by simply letting it cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.
-
Reduce Supersaturation: If slow cooling doesn't work, your solution may be too concentrated. Add a small amount (1-5% by volume) of the hot solvent to the re-dissolved solution before attempting to cool it again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.
-
-
Solvent System Modification: The chosen solvent may not be ideal. Consider using a binary solvent system. For example, dissolve the compound in a good solvent (e.g., hot water or ethanol) and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Purity & Impurity Issues
Q2: My final product has a persistent yellow or brown discoloration. How can I obtain a white, crystalline solid?
A2: Discoloration is typically caused by high-molecular-weight, colored byproducts formed during the synthesis, often from oxidation or side reactions.[2] The most effective way to remove these impurities is through treatment with activated carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure, colored product in a suitable hot solvent (e.g., deionized water or an ethanol/water mixture). Use the minimum amount of solvent necessary for complete dissolution.
-
Carbon Addition: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the carbon.
-
Heating: Gently heat the mixture at just below the boiling point for 5-15 minutes with stirring. This allows the carbon to adsorb the colored impurities.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon without the desired product crystallizing prematurely. Use a pre-heated Büchner or Hirsch funnel with filter paper.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, white product.
For particularly stubborn impurities, a combination of chemical treatment and carbon adsorption can be effective. This may involve redissolving the crude product in a dilute sodium hydroxide solution, treating it with a mild oxidizing agent, followed by activated carbon treatment, filtration, and reprecipitation by acidification with an acid like HCl.[3]
Q3: My HPLC analysis shows multiple peaks. How do I identify the impurities and remove them?
A3: Multiple peaks on an HPLC chromatogram indicate the presence of impurities, which could include unreacted starting materials, isomeric byproducts, or decomposition products. High-performance liquid chromatography (HPLC) is a primary analytical technique for assessing the purity of sulfonic acids.[4]
Workflow for Impurity Identification and Removal
Caption: Workflow for HPLC-based purification.
Step-by-Step Guide:
-
Identify the Impurities:
-
Starting Materials: If you suspect unreacted starting materials, "spike" your sample by adding a small amount of the pure starting material and re-running the HPLC. The corresponding peak should increase in area.
-
Isomers: The synthesis of benzimidazole sulfonic acids can sometimes produce isomers (e.g., substitution at a different position on the benzene ring), which may have very similar retention times.[5] Mass spectrometry (LC-MS) can confirm if the impurity has the same mass as your product.
-
-
Select a Purification Method:
-
For Unreacted Starting Materials: A carefully chosen recrystallization is often sufficient. The starting materials are typically less polar than the sulfonic acid product and will have different solubility profiles.
-
For Neutral or Weakly Acidic Impurities: An acid-base extraction is highly effective. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). Neutral impurities can be extracted with an organic solvent (e.g., ethyl acetate). Then, re-acidify the aqueous layer to precipitate your pure sulfonic acid product, leaving any more soluble acidic impurities behind.[6]
-
For Isomers: This is the most challenging scenario. Isomers often have very similar physical properties. Meticulous recrystallization using different solvent systems may work. If not, preparative HPLC or ion-exchange chromatography may be necessary.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid?
A1: The expected impurities depend heavily on the synthetic route.
-
Route A: Oxidation of 1-(3-methylbutyl)-1H-benzimidazole-2-thione: The most likely impurities are the unreacted 2-thione starting material and potential over-oxidation byproducts. The 2-thione is significantly less polar and can be removed by washing the product with an organic solvent or by the acid-base workup described above.
-
Route B: Direct Sulfonation of 1-(3-methylbutyl)-1H-benzimidazole: This route can be complicated by the formation of isomeric sulfonic acids, where the sulfonic acid group attaches to the benzene portion of the ring system instead of the C2 position.[3][5] Unreacted starting benzimidazole is also a common impurity.
Q2: How can I use ¹H NMR spectroscopy to assess the purity of my product?
A2: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural confirmation and purity assessment of benzimidazole derivatives.[9][10] By analyzing the chemical shifts, integration values, and coupling constants, you can verify the structure and identify impurities.
Expected ¹H NMR Signals for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Benzimidazole Aromatic | ~ 7.2 - 7.8 | Multiplets | 4H | Protons on the benzene ring. |
| N-CH₂ -CH₂ | ~ 4.2 - 4.5 | Triplet | 2H | Methylene group attached to the nitrogen. |
| N-CH₂-CH₂ -CH | ~ 1.7 - 1.9 | Multiplet | 2H | Methylene group adjacent to the methine. |
| CH-(CH₃)₂ | ~ 1.5 - 1.7 | Multiplet | 1H | The methine proton of the isopentyl group. |
| CH-(CH₃ )₂ | ~ 0.9 - 1.0 | Doublet | 6H | The two equivalent methyl groups. |
Note: The N-H proton of the imidazole ring is often broad and may be exchanged with deuterated solvents like D₂O. In DMSO-d₆, it can appear as a very broad singlet far downfield (12-14 ppm).[9][11]
Using NMR for Purity:
-
Absence of Starting Material Signals: Compare the product spectrum to the spectra of your starting materials. The absence of their characteristic peaks is a good indicator of reaction completion.
-
Integration Ratios: The relative integration values of the signals should match the number of protons in the structure (e.g., the ratio of aromatic protons to the terminal methyl protons should be 4:6). Deviations can indicate the presence of impurities.
-
Residual Solvents: Look for characteristic peaks of solvents used during the reaction or purification (e.g., ethyl acetate, toluene, methanol).
Q3: What is a reliable HPLC method for analyzing this compound?
A3: Due to the ionic nature of the sulfonic acid group, a mixed-mode or ion-exchange HPLC method is generally most effective.[8][12] A standard reversed-phase C18 column can sometimes be used with an ion-pairing agent, but mixed-mode columns often provide better peak shape and reproducibility.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | Mixed-mode (e.g., Reversed-Phase/Anion-Exchange) |
| Mobile Phase A | Water with 0.1% Formic Acid or an ammonium acetate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 - 40 °C |
This method separates compounds based on both their hydrophobicity (from the alkyl chain and benzimidazole core) and their ionic character (from the sulfonic acid group), providing excellent resolution from many common impurities.[13][14]
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (1) (NI-424).
- El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Claramunt, R. M., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Shodex. (n.d.). Analysis of Alkyl Sulfonic Acids (2) (SI-35 4D).
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid.
- Taylor & Francis Online. (2007). Determination of Sulfonic Acids Using Anion-Exchange Chromatography with Suppressed Conductivity Detection.
- Google Patents. (2019). CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
- Organic Chemistry Portal. (2007). Benzimidazole synthesis.
- BenchChem. (2025). Troubleshooting crystallization and isolation of 3-(4-Fluorophenyl)propane-1-sulfonic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 5. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 6. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 11. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 12. helixchrom.com [helixchrom.com]
- 13. shodex.com [shodex.com]
- 14. shodex.com [shodex.com]
Technical Support Center: Mastering the Scale-Up of Benzimidazole Synthesis
Welcome to the technical support center dedicated to the refinement and scaling of benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide robust, self-validating protocols to ensure the integrity and success of your synthetic endeavors.
Section 1: Troubleshooting Guide for Scaling Up Benzimidazole Synthesis
Scaling up chemical reactions introduces complexities beyond simple proportional increases in reagents. This section provides a question-and-answer guide to navigate the specific hurdles encountered during the large-scale synthesis of benzimidazoles.
Question 1: We are observing a significant drop in yield and an increase in impurities upon moving from a 1L to a 100L reactor for a Phillips-Ladenburg condensation. What are the likely causes and how can we mitigate them?
Answer: This is a classic scale-up challenge. The primary culprits are often inadequate heat and mass transfer in larger vessels.
-
Heat Transfer Limitations: The condensation of o-phenylenediamines with carboxylic acids is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat efficiently. This can lead to localized "hot spots," promoting side reactions and degradation of both starting materials and the desired product.[1][2]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the carboxylic acid all at once, implement a slow, controlled addition using a dosing pump. This allows the cooling system to manage the heat generated.
-
Jacketed Reactor with Efficient Heat Transfer Fluid: Ensure your reactor is equipped with a well-designed cooling jacket and that the heat transfer fluid has a suitable operating temperature range and flow rate.
-
Consider Continuous Flow: For highly exothermic reactions, transitioning to a continuous flow reactor offers superior heat exchange due to the high surface-area-to-volume ratio of the microtubes or plates.[3][4]
-
-
-
Mass Transfer (Mixing) Issues: Inefficient mixing can result in localized concentration gradients of reactants and catalysts. This can lead to incomplete reactions and the formation of byproducts. What appears homogenous in a small flask may not be in a large, baffled reactor.[2][5]
-
Solution:
-
Optimize Agitation: The type of impeller, its position, and the agitation speed are critical. For instance, an anchor stirrer, while suitable for viscous media, may create dead zones in less viscous solutions. A pitched-blade turbine or propeller stirrer can provide better axial and radial flow.[2]
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote turbulent mixing.
-
Reaction Monitoring: Implement in-situ reaction monitoring (e.g., with IR or Raman spectroscopy) to assess homogeneity and reaction progress in real-time.
-
-
Question 2: Our product is "oiling out" or forming a gel during recrystallization from a large batch, making filtration a nightmare. How can we achieve consistent, filterable crystals?
Answer: This is a common crystallization problem when scaling up. The cooling rate and supersaturation are much harder to control in large volumes.
-
Causes:
-
Rapid Cooling: The outer layers of the solvent in a large vessel cool faster than the core, leading to rapid, uncontrolled precipitation and the trapping of impurities.
-
High Supersaturation: Adding an anti-solvent too quickly or cooling the solution too fast can generate a high degree of supersaturation, favoring nucleation over crystal growth, which can result in fine particles, oils, or gels.[6][7]
-
-
Solutions for Controlled Crystallization:
-
Slow, Programmed Cooling: Implement a programmed cooling profile. A slow cooling rate, especially in the initial stages, promotes the growth of larger, more uniform crystals.[6]
-
Seeding: Introduce seed crystals of the pure product at a specific temperature to control the onset of crystallization and influence the final crystal size distribution.[8]
-
Anti-Solvent Addition Strategy: If using an anti-solvent, add it slowly and at a controlled temperature to maintain a consistent level of supersaturation.
-
Solvent System Optimization: A single solvent may not be ideal for large-scale crystallization. Experiment with two-solvent systems where the product is dissolved in a "good" solvent and the crystallization is induced by the slow addition of a "poor" solvent.[6]
-
Question 3: We are using a heterogeneous catalyst that worked well in the lab, but on a larger scale, the reaction is sluggish and incomplete. What could be the issue?
Answer: The effectiveness of a heterogeneous catalyst is highly dependent on its interaction with the reactants, which is influenced by the mixing regime.
-
Causes:
-
Catalyst Settling: In a large, poorly agitated reactor, the catalyst can settle at the bottom, reducing the available surface area for the reaction.
-
Mass Transfer Limitations: The rate at which reactants diffuse to the catalyst surface and products diffuse away can become the rate-limiting step on a larger scale.
-
-
Solutions:
-
Improve Agitation: Use an appropriate impeller and agitation speed to keep the catalyst suspended uniformly throughout the reaction mixture.
-
Catalyst Loading: Re-evaluate the catalyst loading. A simple proportional increase might not be sufficient; a higher loading may be required to compensate for mass transfer limitations.
-
Fixed-Bed Reactor in Continuous Flow: For a truly scalable and efficient process with a heterogeneous catalyst, consider a packed-bed or fixed-bed reactor in a continuous flow setup. This ensures excellent contact between the reactants and the catalyst, simplifies catalyst recovery, and allows for continuous operation.[9][10]
-
Section 2: Frequently Asked Questions (FAQs) for Benzimidazole Synthesis Scale-Up
Q1: What are the primary safety concerns when scaling up benzimidazole synthesis?
A1: Key safety considerations include:
-
Thermal Runaway: As mentioned, exothermic reactions can lead to a dangerous increase in temperature and pressure if not properly controlled.[2] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up.
-
Handling of Reagents: o-Phenylenediamines can be toxic and are susceptible to oxidation.[11] Carboxylic acids and other reagents can be corrosive. Ensure proper personal protective equipment (PPE) is used and that closed-transfer systems are in place for handling large quantities of hazardous materials.[12]
-
Solvent Hazards: The use of large volumes of flammable organic solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to fire safety protocols.
-
Hydrogenation Safety: If the synthesis involves a reduction step with hydrogen gas (e.g., reducing a nitro group before cyclization), specialized equipment and procedures are necessary to handle the flammable and potentially explosive gas. Continuous flow hydrogenation is often a safer alternative to batch hydrogenation at scale.[13]
Q2: How do we choose between a traditional batch reactor and a continuous flow system for our scale-up?
A2: The choice depends on several factors:
-
Batch Reactors are versatile and suitable for a wide range of reactions. They are often the default for initial scale-up due to their availability. However, they can have limitations in heat and mass transfer, making them less ideal for highly exothermic or fast reactions.[2][3]
-
Continuous Flow Reactors excel in reactions that are difficult to control in batch mode. They offer superior heat and mass transfer, enhanced safety due to the small reaction volume at any given time, and easier scalability by running the system for longer or by "scaling out" (running multiple reactors in parallel).[3][9][14] They are particularly well-suited for reactions involving hazardous reagents or unstable intermediates.
Q3: Can microwave-assisted synthesis be scaled up for industrial production?
A3: Yes, but with important considerations. Direct scaling of a batch microwave reactor is challenging due to the limited penetration depth of microwaves, which can lead to uneven heating in large volumes.[11][15] The solution for industrial-scale microwave synthesis is often the use of continuous-flow microwave reactors . In these systems, the reaction mixture flows through a narrow tube that is irradiated with microwaves, ensuring uniform and efficient heating.[13][15] This approach combines the benefits of microwave acceleration with the scalability and control of flow chemistry.
Q4: What are the best practices for purifying large quantities of benzimidazoles without resorting to column chromatography?
A4: Large-scale purification typically relies on:
-
Recrystallization: As detailed in the troubleshooting section, optimizing the solvent system, cooling profile, and using seeding can make recrystallization a robust and scalable purification method.[6]
-
Acid-Base Extraction: Benzimidazoles are basic and can often be purified by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
-
Slurry Washes: Sometimes, simply stirring the crude product as a slurry in a solvent that dissolves the impurities but not the product can be an effective purification step.
-
Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, especially for achieving very high purity.[16]
Section 3: Experimental Protocols and Workflows
Protocol 1: Scale-Up of a Phillips-Ladenburg Synthesis in a Jacketed Batch Reactor
This protocol provides a general framework for the synthesis of a 2-substituted benzimidazole. Note: All parameters should be optimized for the specific target molecule.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Solvent (e.g., Toluene, Xylene)
-
Aqueous Sodium Hydroxide (10-20%)
-
Purified Water
Equipment:
-
Jacketed glass or glass-lined steel reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.
-
Dosing pump for controlled addition.
-
Temperature control unit for the reactor jacket.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the o-phenylenediamine, solvent, and catalyst to the reactor. Begin agitation to ensure a homogenous slurry or solution.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 110-140 °C) using the temperature control unit.
-
Controlled Addition: Slowly add the carboxylic acid (either neat if liquid or as a solution in the reaction solvent) to the reactor using the dosing pump over 2-4 hours. Monitor the internal temperature closely to ensure the cooling system is managing any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC until the starting material is consumed.
-
Cool Down: Once the reaction is complete, cool the reactor contents to 60-70 °C.
-
Work-up: Slowly add water to the reaction mixture. Then, carefully add the aqueous sodium hydroxide solution to neutralize the acid and precipitate the crude product.
-
Isolation: Cool the mixture to room temperature and filter the solid product. Wash the filter cake with purified water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum at an appropriate temperature.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Workflow Diagram: Decision-Making for Scale-Up Strategy
Caption: Decision workflow for selecting a scale-up strategy.
Mechanism Diagram: Phillips-Ladenburg Condensation
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Section 4: Data Tables for Method Comparison
Table 1: Comparison of Benzimidazole Synthesis Methods
| Method | Typical Conditions | Advantages | Disadvantages | Scale-Up Potential |
| Phillips-Ladenburg | o-Phenylenediamine + Carboxylic Acid, Acid Catalyst (e.g., HCl, PPA), High Temp (180-300°C)[1][17] | Versatile, well-established.[17][18][19] | Harsh conditions, often low yields for aromatic acids.[1][17] | Moderate; requires careful thermal management. |
| Weidenhagen | o-Phenylenediamine + Aldehyde, Oxidizing Agent | Milder conditions than Phillips-Ladenburg. | Requires a stoichiometric oxidant, potential for over-oxidation. | Moderate; control of oxidation is key. |
| Microwave-Assisted | Microwave irradiation, often solvent-free or in polar solvents.[15][20] | Rapid reaction times (5-25 min), high yields.[21] | Scalability in batch is limited by microwave penetration.[11][15] | Good, especially with continuous flow microwave reactors.[13][15] |
| Continuous Flow | Pumped through a heated microreactor or packed bed. | Excellent heat/mass transfer, enhanced safety, easy to scale out.[3][14] | Higher initial equipment cost. | Excellent; ideal for large-scale, continuous production. |
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. (2025-11-07) [Link]
- A process for the optical purification of benzimidazole derivatives.
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Application of Continuous Flow Micromixing Reactor Technology for Synthesis of Benzimidazole Drugs. ResearchGate. [Link]
-
Enzymatic electrochemical continuous flow cascade synthesis of substituted benzimidazoles. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
From discovery to production: Scale-out of continuous flow meso reactors. Beilstein Journal of Organic Chemistry. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. NIH. [Link]
-
Scale‐Up of Microwave‐Assisted Organic Synthesis. ResearchGate. [Link]
-
Strategies for the synthesis of benzimidazoles. ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Continuous Flow Reactor Systems: A Guide. AM Technology. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Continuous Flow Biocatalysis. PMC - NIH. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. [Link]
-
Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company. [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. [Link]
-
Control of the agglomeration of crystals in the reactive crystallization of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. ResearchGate. [Link]
-
Synthesis of benzimidazoles in high-temperature water. ResearchGate. [Link]
-
MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP. [Link]
-
Synthesis of benzimidazoles in high-temperature water. Green Chemistry (RSC Publishing). [Link]
-
How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]
-
PERGAMON. MIT. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Society. [Link]
-
Controlled crystallization during freeze-drying: A process suitable for large-scale production of drug nanocrystals. ResearchGate. [Link]
-
Upscaling Mixing-Controlled Reactions in Unsaturated Porous Media. PMC. [Link]
-
Co-crystallization of a benzimidazole derivative with carboxylic acids. ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Improved Mixing Efficiency and Scaling of Microfluidic Mixer for miRNA Based Diagnostics. TSI Journals. [Link]
-
Mixing Scale-Up and Scale-Down Issues in Pharmaceutical Processes. AIChE. [Link]
-
Session: Mixing Scale-Up and Scale-Down Issues in Pharmaceutical & Biopharmaceutical Processes - Proceedings. AIChE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. amt.uk [amt.uk]
- 4. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - From discovery to production: Scale-out of continuous flow meso reactors [beilstein-journals.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpas.com [ijrpas.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
This guide provides an in-depth comparative analysis of two primary methodologies for the synthesis of benzimidazoles: traditional conventional heating and modern microwave-assisted synthesis. As a cornerstone scaffold in medicinal chemistry and drug development, the efficient synthesis of the benzimidazole nucleus is of paramount importance.[1][2] Professionals in the field require a clear understanding of the practical advantages, mechanistic underpinnings, and experimental outcomes of each approach to optimize their synthetic strategies. This document moves beyond a simple recitation of protocols to explain the causal factors behind the observed differences in reaction efficiency, yield, and purity, grounding the discussion in verifiable experimental data.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a critical pharmacophore found in numerous clinically significant drugs.[1][3] Its versatile biological activities span antiviral, anticancer, anti-inflammatory, and antihypertensive applications, making it a frequent target for synthetic chemists.[2][3] The most common and fundamental approach to its synthesis involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative (such as an aldehyde).[3][4][5] While the core transformation is well-established, the method of energy input—conventional heating versus microwave irradiation—profoundly impacts the reaction's efficiency and green chemistry profile.
Conventional Synthesis: The Time-Honored Reflux Method
Conventional synthesis relies on conductive heating, where an external heat source (like an oil bath or heating mantle) slowly and often unevenly transfers thermal energy through the vessel walls to the reaction mixture. The standard procedure for benzimidazole synthesis typically involves refluxing the reactants in the presence of a strong acid catalyst for several hours.
Reaction Mechanism and Rationale
The classical synthesis, often referred to as the Phillips method, proceeds via a two-step condensation-cyclization mechanism.
-
Nucleophilic Acyl Substitution: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid.
-
Dehydration and Cyclization: The resulting intermediate undergoes an intramolecular cyclization with the elimination of two molecules of water, driven by heat and facilitated by a strong acid catalyst (e.g., polyphosphoric acid or hydrochloric acid), to form the aromatic benzimidazole ring.[6]
The requirement for high temperatures and prolonged reaction times is a direct consequence of the significant activation energy barrier for the dehydration and cyclization steps. The strong acid protonates the carbonyl group, making it more electrophilic, but this harsh condition can also lead to side reactions and degradation of sensitive substrates.
Experimental Protocol: Conventional Synthesis of 2-substituted Benzimidazole
The following protocol is a representative example of a conventional synthesis under reflux conditions.
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (e.g., anisaldehyde) (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (30 mol%)
-
Ethanol (4 mL)
Procedure:
-
Combine o-phenylenediamine (0.108 g, 1.0 mmol) and the selected aldehyde (1.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add ethanol (4 mL) followed by the catalyst, ammonium chloride (0.016 g, 0.3 mmol).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture in an oil bath maintained at 80-90°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate, 2:1 v/v). The reaction typically requires 2-4 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
A solid precipitate will form. Filter the product using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the crude product and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
Workflow for Conventional Benzimidazole Synthesis
Caption: Workflow for conventional benzimidazole synthesis.
Microwave-Assisted Synthesis: A Green and Rapid Alternative
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture.[7] Unlike conventional heating, microwaves interact directly with polar molecules and ions in the mixture, causing them to rapidly oscillate and rotate. This friction generates heat volumetrically and uniformly throughout the sample.[8] This mechanism of "in-core" heating is the primary reason for the dramatic acceleration of chemical reactions.[9][10]
Causality of Enhanced Reaction Rates
The advantages of MAOS are rooted in its unique heating mechanism:
-
Rapid and Uniform Heating: Direct energy transfer to the reactants eliminates the thermal gradient seen in conventional heating, leading to a rapid increase in temperature and minimizing the formation of hotspots and side products.[8][9]
-
Overcoming Activation Barriers: The rapid heating allows the reaction to reach and surpass the activation energy barrier much faster than conductive heating, drastically reducing reaction times from hours to minutes.[8][11][12]
-
Solvent-Free Potential: Microwaves can heat reactants directly, often eliminating the need for a solvent, which aligns with the principles of green chemistry.[7]
For benzimidazole synthesis, the polar intermediates and reagents (like o-phenylenediamine and the carboxylic acid) couple efficiently with the microwave irradiation, accelerating the cyclization and dehydration steps far more effectively than conventional reflux.
Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted Benzimidazole
The following protocol demonstrates a typical microwave-assisted synthesis, highlighting its simplicity and speed.[11][13]
Materials:
-
o-phenylenediamine (0.01 mol)
-
Aromatic carboxylic acid (0.01 mol)
-
Hydrochloric acid (4M, 2 drops) or other catalyst like ethyl acetate (0.0025 mol) in water.[11][13]
Procedure:
-
In a specialized microwave reaction vessel, combine o-phenylenediamine (1.08 g, 0.01 mol) and the desired carboxylic acid (0.01 mol).
-
Add the catalyst (e.g., two drops of 4M HCl).[11]
-
Seal the vessel and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a set power level (e.g., 50-90% power, or ~300-800 W) for a short duration, typically ranging from 1.5 to 5 minutes.[11][13] The reaction temperature and pressure should be monitored by the instrument's sensors.
-
After irradiation, allow the vessel to cool to a safe handling temperature.
-
Transfer the reaction mixture and make it slightly alkaline using a 10% NaOH solution.[13]
-
The crude product often precipitates directly. Filter the solid, wash with cold water, and dry.
-
Recrystallize the product from an ethanol/water mixture to yield the pure 2-substituted benzimidazole.[11]
Workflow for Microwave-Assisted Benzimidazole Synthesis
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Head-to-Head Performance Comparison
The most effective way to appreciate the difference between these two methods is through a direct comparison of quantitative experimental data. The following table summarizes typical results for the synthesis of various 2-aryl benzimidazoles.
| Parameter | Conventional Heating | Microwave Irradiation | Advantage |
| Reaction Time | 2 - 15 hours[13] | 1.5 - 5 minutes[11][13] | Microwave |
| Product Yield (%) | Generally < 50-70%[13] | 80 - 95%[11] | Microwave |
| Energy Input | Indirect, slow, inefficient | Direct, rapid, efficient[12] | Microwave |
| Reaction Conditions | High temp, strong acids, reflux | Milder conditions, often solvent-free[7][9] | Microwave |
| Product Purity | Often requires extensive purification | Higher purity, fewer by-products[9][12] | Microwave |
| Reproducibility | Can be variable due to thermal gradients | Highly reproducible with modern reactors[12] | Microwave |
Visualizing the Efficiency Gain
The fundamental difference lies in the energy profile and reaction pathway. Microwave energy provides a more efficient path to overcome the reaction's activation energy.
Caption: Comparative energy profile of conventional vs. microwave synthesis.
Conclusion for the Modern Laboratory
For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the adoption of microwave-assisted synthesis for benzimidazole derivatives. The method is not merely an incremental improvement; it represents a paradigm shift in efficiency, offering dramatic reductions in reaction time (hours to minutes) and significant increases in product yield and purity.[8][11][12]
The causality is clear: the direct, uniform, and rapid heating provided by microwave irradiation is fundamentally more efficient at driving the necessary condensation and cyclization reactions than slow, indirect conventional heating. This translates to higher throughput, faster lead optimization cycles, and a reduced environmental footprint, aligning perfectly with the principles of green chemistry.[7][10] While conventional methods remain foundational, microwave synthesis is the superior choice for the demands of modern, high-efficiency chemical research.
References
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate.
- Review of synthesis process of benzimidazole-heterocycle hybrid compounds. (2024-02-16). Taylor & Francis Online.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.t.). International Journal of Research in Pharmacy and Allied Science.
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry.
- Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. (n.d.). National Center for Biotechnology Information.
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). Journal of Drug Delivery and Therapeutics.
- A Review on Synthesis and Characterisation of Benzimidazole. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025-07-03). Patsnap.
- microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.
- Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2024). International Journal of Advance Research, Ideas and Innovations in Technology.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). (2017). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (2004). ARKAT USA, Inc.
- Synthesis of benzimidazole and its derivatives by conventional methods22,23 (above) and microdroplet synthesis (below). (n.d.). ResearchGate.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- General Mechanism of Benzimidazole formation. (n.d.). ResearchGate.
- Note A green synthesis of benzimidazoles. (n.d.). Indian Academy of Sciences.
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariie.com [ijariie.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scispace.com [scispace.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ijrpas.com [ijrpas.com]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ajchem-a.com [ajchem-a.com]
- 13. sciforum.net [sciforum.net]
A Comparative Guide to the Structural Validation of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific practice. In the development of novel therapeutics, where structure dictates function, this validation is of paramount importance. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, a molecule of interest in medicinal chemistry. We will explore how a combination of spectroscopic and crystallographic methods provides a self-validating system to confirm the proposed structure over potential isomers.
The Importance of Structural Isomerism
The synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid can potentially yield several isomeric byproducts. The differentiation between these closely related structures is critical, as even minor structural changes can lead to significant differences in biological activity and toxicological profiles. For the purpose of this guide, we will compare the target molecule with two plausible alternative structures:
-
Alternative Structure 1 (AS1): 1-(3-methylbutyl)-1H-benzimidazole-5 -sulfonic acid
-
Alternative Structure 2 (AS2): 1-(2-methylpropyl )-1H-benzimidazole-2-sulfonic acid
This guide will demonstrate how a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, can definitively identify the correct isomer.
A Multi-faceted Approach to Structural Elucidation
A robust structural validation workflow relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and validated picture of the molecule.
Caption: Workflow for the comprehensive structural validation of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, we can piece together the connectivity and spatial arrangement of the atoms.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate scalar coupling between protons.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[1][2][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[1][2][4]
Comparative NMR Data Analysis
The following tables present the hypothetical but expected ¹H and ¹³C NMR data for our target molecule and its potential isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Proton Assignment | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid | AS1: 1-(3-methylbutyl)-1H-benzimidazole-5-sulfonic acid | AS2: 1-(2-methylpropyl)-1H-benzimidazole-2-sulfonic acid |
| H-4 | ~7.8 (d) | ~8.2 (d) | ~7.8 (d) |
| H-5 | ~7.4 (t) | - | ~7.4 (t) |
| H-6 | ~7.4 (t) | ~7.9 (dd) | ~7.4 (t) |
| H-7 | ~7.8 (d) | ~7.7 (d) | ~7.8 (d) |
| N-CH₂ | ~4.4 (t) | ~4.3 (t) | ~4.2 (d) |
| CH₂ -CH | ~1.8 (m) | ~1.7 (m) | - |
| CH-(CH₃ )₂ | ~1.6 (m) | ~1.6 (m) | ~2.2 (m) |
| CH(CH₃ )₂ | ~0.9 (d) | ~0.9 (d) | ~0.8 (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid | AS1: 1-(3-methylbutyl)-1H-benzimidazole-5-sulfonic acid | AS2: 1-(2-methylpropyl)-1H-benzimidazole-2-sulfonic acid |
| C-2 | ~150 | ~145 | ~150 |
| C-4 | ~125 | ~120 | ~125 |
| C-5 | ~124 | ~140 | ~124 |
| C-6 | ~124 | ~122 | ~124 |
| C-7 | ~125 | ~115 | ~125 |
| C-3a | ~142 | ~143 | ~142 |
| C-7a | ~135 | ~136 | ~135 |
| N-C H₂ | ~45 | ~44 | ~52 |
| C H₂-CH | ~38 | ~38 | - |
| C H-(CH₃)₂ | ~26 | ~26 | ~29 |
| CH(C H₃)₂ | ~22 | ~22 | ~19 |
The key differentiators in the NMR data are the substitution pattern on the benzimidazole ring and the structure of the alkyl chain. For AS1, the sulfonic acid group at the 5-position would significantly alter the chemical shifts and coupling patterns of the aromatic protons compared to the target molecule. For AS2, the isobutyl group would present a different set of multiplicities and chemical shifts for the alkyl protons and carbons compared to the isopentyl (3-methylbutyl) group of the target molecule.[5][6][7][8]
Caption: Key HMBC correlations confirming the position of the alkyl group and sulfonic acid.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to aid ionization.[9][10][11]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which provide structural clues.[12][13]
Comparative Mass Spectrometry Data Analysis
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Exact Mass | 268.0882 |
| Observed [M+H]⁺ | 269.0955 |
All three proposed structures have the same molecular formula and therefore the same exact mass. Thus, HRMS alone cannot differentiate between them. However, the fragmentation patterns observed in MS/MS will be distinct.
The fragmentation of the target molecule is expected to involve the loss of the sulfonic acid group (SO₃, 80 Da) and characteristic fragmentation of the 3-methylbutyl chain. In contrast, the fragmentation of the benzimidazole ring itself would be more prominent in AS1 due to the different substitution pattern. The fragmentation of the alkyl chain in AS2 would produce different neutral losses compared to the target molecule.[14][15][16]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Rutgers_MS_Home [react.rutgers.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uab.edu [uab.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Benzimidazole Sulfonic Acids for Researchers and Drug Development Professionals
This guide offers an in-depth, objective comparison of the reactivity of various benzimidazole sulfonic acids, providing the necessary theoretical framework and experimental data to aid researchers, scientists, and drug development professionals in selecting and utilizing these versatile compounds. By delving into the structural nuances that govern their acidic and catalytic properties, this document serves as a practical resource for harnessing the full potential of this important class of molecules.
Introduction: The Versatile Benzimidazole Sulfonic Acid Scaffold
Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities and unique physicochemical properties.[1][2] The introduction of a sulfonic acid group onto the benzimidazole core dramatically alters its characteristics, imparting strong Brønsted acidity and enhancing water solubility.[3] These features make benzimidazole sulfonic acids highly effective catalysts in a range of organic transformations and valuable components in the development of materials like proton exchange membranes.[4][5][6]
The reactivity of a benzimidazole sulfonic acid is not a monolithic property; it is intricately linked to the molecule's specific structure. Key determinants of reactivity include the position of the sulfonic acid group on the benzimidazole ring and the nature of any substituents on both the benzimidazole and its appended groups (e.g., a 2-phenyl substituent). Understanding these structure-activity relationships is paramount for predicting and controlling the behavior of these compounds in various applications.
The Electronic Tug-of-War: Factors Governing Reactivity
The reactivity of a benzimidazole sulfonic acid is primarily a function of its acidity, which is the ability to donate a proton. This is influenced by a delicate interplay of inductive and resonance effects, which can be systematically understood through the lens of physical organic chemistry.
The Position of the Sulfonic Acid Group: A Tale of Isomers
The sulfonation of benzimidazole can lead to several positional isomers, with the 4-, 5-, 6-, and 7-sulfonic acids being the most common. The electronic environment of the sulfonic acid group is significantly affected by its proximity to the imidazole ring's nitrogen atoms. For instance, in 2-phenylbenzimidazole, the 5-sulfonic acid isomer is the most frequently encountered.[7] The formation of other isomers, such as the 4-sulfonic acid, can be a synthetic challenge, indicating that the position of sulfonation is a critical variable.[8]
A noteworthy characteristic of many benzimidazole sulfonic acids is their existence as zwitterions in the solid state.[9][10] This occurs through the intramolecular transfer of the acidic proton from the sulfonic acid group to one of the basic nitrogen atoms of the imidazole ring. This phenomenon is favorable when there is a significant difference in the pKa values of the sulfonic acid and the protonated imidazole. The formation of a zwitterion can influence the compound's solubility, crystal packing, and proton conductivity.[9]
The Influence of Substituents: The Hammett Equation in Action
The presence of additional substituents on the benzimidazole ring or a 2-phenyl group can dramatically tune the reactivity of the sulfonic acid. The Hammett equation provides a powerful framework for quantifying these effects.[7][11][12]
The Hammett Equation: log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K and k are the equilibrium and rate constants for the substituted reactant.
-
K₀ and k₀ are the constants for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ have positive σ values, while electron-donating groups (EDGs) like -OCH₃ have negative σ values.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
In the context of benzimidazole sulfonic acids:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the benzimidazole or 2-phenyl ring will inductively withdraw electron density. This stabilizes the sulfonate anion (the conjugate base), thereby increasing the acidity of the sulfonic acid. A more acidic catalyst will generally exhibit higher reactivity in acid-catalyzed reactions.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups will donate electron density, destabilizing the sulfonate anion and thus decreasing the acidity of the sulfonic acid.
The following diagram illustrates the workflow for predicting the effect of substituents on the reactivity of benzimidazole sulfonic acids using the Hammett equation.
Caption: Workflow for predicting substituent effects on reactivity.
Quantifying Reactivity: A Comparative Data Summary
While direct comparative studies across a wide range of benzimidazole sulfonic acids are not abundant in the literature, we can compile and infer reactivity trends from available data on their physicochemical properties.
| Property | 2-Phenylbenzimidazole-5-sulfonic acid | Substituted Derivatives (General Trends) | Significance for Reactivity |
| pKa | Predicted: -0.87±0.40[13] | EWGs will decrease pKa; EDGs will increase pKa.[6] | A lower pKa indicates a stronger acid and generally higher catalytic reactivity. |
| Water Solubility | Soluble (often as a salt)[3][14][15] | Can be modulated by substituents. | Higher solubility is advantageous for reactions in aqueous media. |
| Proton Conductivity | 1x10⁻⁵ S cm⁻¹ (monohydrated) to 5x10⁻⁵ S cm⁻¹ (dihydrated)[9] | Expected to correlate with acidity; higher for more acidic derivatives. | A direct measure of proton mobility, relevant for fuel cell applications and as an indicator of acidity. |
| Zwitterionic Character | Exists as a zwitterion in the solid state[9][10] | Dependent on the pKa difference between the sulfonic acid and the imidazole nitrogen. | Influences solid-state properties and may affect catalytic activity in heterogeneous systems. |
Experimental Protocols for Comparing Reactivity
To facilitate direct comparison, the following detailed experimental protocols are provided. These are designed to be self-validating and are based on established methodologies.
Protocol for Determining pKa by Potentiometric Titration
This protocol allows for the precise determination of the acid dissociation constant (pKa), a fundamental measure of acidity.[8][16]
Materials:
-
Benzimidazole sulfonic acid derivative (approx. 1 mM solution)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Nitrogen gas source
Procedure:
-
Preparation: Dissolve a precisely weighed amount of the benzimidazole sulfonic acid in deionized water to make a ~1 mM solution. Add KCl to a final concentration of 0.15 M.
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the resulting sigmoid curve. For more accurate results, a Gran plot or other derivative methods can be used.
-
Replication: Perform the titration at least in triplicate for each compound to ensure reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Comparing Catalytic Activity: Esterification of Benzoic Acid
This protocol uses a model esterification reaction to compare the catalytic efficiency of different benzimidazole sulfonic acids. The reaction rate serves as a direct measure of catalytic reactivity.[2][17][18][19]
Materials:
-
Benzimidazole sulfonic acid catalysts (e.g., 5 mol%)
-
Benzoic acid
-
n-Butanol (serves as reactant and solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Reaction Setup: In a series of reaction vials, add benzoic acid (e.g., 1 mmol), n-butanol (e.g., 5 mL), the internal standard (e.g., 0.1 mmol), and the benzimidazole sulfonic acid catalyst (0.05 mmol).
-
Reaction: Place the vials in a preheated heating block at a constant temperature (e.g., 100 °C) and stir.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., dichloromethane).
-
GC Analysis: Analyze the quenched samples by GC to determine the concentration of the product (butyl benzoate) relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each catalyst. The initial reaction rate can be determined from the slope of this curve. A higher initial rate indicates a more reactive catalyst.
-
Turnover Frequency (TOF): The TOF, a measure of catalytic efficiency, can be calculated as: TOF = (moles of product) / [(moles of catalyst) * (time)].
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing proton conductivity of polybenzimidazole membranes by introducing sulfonate for vanadium redox flow batteries applications - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. web.viu.ca [web.viu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chembk.com [chembk.com]
- 14. 2-Phenylbenzimidazole-5-sulfonic acid Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. ccount-chem.com [ccount-chem.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 18. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for Novel Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a marketable drug product is paved with rigorous analytical scrutiny. The reliability of data underpinning safety, efficacy, and quality hinges on the validation of the analytical methods used for quantification. This guide provides an in-depth comparison of analytical methodologies, grounded in regulatory expectations and field-proven insights, to empower you in establishing robust and defensible analytical procedures for your novel compounds.
The Foundational Trinity: Regulatory Harmony in Method Validation
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a checklist exercise but a scientific investigation into a method's performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the global backbone for validation activities, a sentiment echoed and expanded upon by regional regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] While the EMA's guideline on bioanalytical method validation provides specific recommendations for measuring drug concentrations in biological matrices, its core principles align with the broader ICH framework.[6][7][8]
The core objective is to ensure that the chosen analytical method yields data that is consistently reliable, reproducible, and accurate for its intended application, be it for release testing, stability studies, or in-process controls.[3][4][9]
The Validation Workflow: A Symbiosis of Parameters
A successful validation strategy is not a linear path but an interconnected workflow where each parameter informs the others. The process begins with a clear definition of the method's intended use, which then dictates the required validation parameters.
Caption: The interconnected workflow of analytical method validation.
Specificity: The Cornerstone of Unambiguous Quantification
Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][10][11] For novel compounds, demonstrating specificity is paramount and is often achieved through forced degradation studies.
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, is an integral part of developing a stability-indicating analytical method.[12][13] By subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, and light), we can purposefully generate potential degradation products.[13][14][15] The analytical method must then demonstrate its ability to separate the intact novel compound from these degradants.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the novel compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[15]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed analytical method (e.g., HPLC-UV).
-
Evaluation: Assess the chromatograms for the resolution between the parent compound peak and any degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is spectrally homogeneous.
Comparing Analytical Technologies for Novel Compound Quantification
The choice of analytical technology is a critical decision. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many labs, while Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers enhanced sensitivity and specificity.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Specificity | Good; relies on chromatographic separation. Peak purity analysis is crucial. | Excellent; provides mass-to-charge ratio (m/z) data, offering an orthogonal detection mechanism. | MS detection provides an extra dimension of specificity, confirming the identity of the analyte peak. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.995 | HPLC-UV often exhibits better linearity over a wider dynamic range. MS detectors can be more susceptible to saturation effects. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can achieve excellent accuracy. The wider acceptance criteria for UPLC-MS in some applications account for greater matrix effects. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | HPLC-UV systems are generally more precise due to simpler instrumentation. The complexity of the MS interface can introduce more variability. |
| LOQ | ~10-100 ng/mL | ~0.01-1 ng/mL | UPLC-MS is significantly more sensitive, making it ideal for low-level impurity quantification or bioanalysis. |
| Robustness | High | Moderate | HPLC methods are often more robust against minor variations in mobile phase composition and temperature. MS sensitivity can be more affected by such changes. |
Deep Dive into Key Validation Parameters
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[1][2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2][11]
Experimental Protocol: Linearity
-
Prepare a series of calibration standards: From a primary stock solution, prepare at least five concentrations spanning the expected range (e.g., 80% to 120% of the target concentration for an assay).[1]
-
Analysis: Analyze each concentration in triplicate.
-
Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999 for assays.[3]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, often expressed as percent recovery.[10][11] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[1]
Experimental Protocol: Accuracy and Precision
-
Prepare samples at multiple concentration levels: For accuracy, spike a placebo (matrix without the analyte) with known amounts of the novel compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[1]
-
Analysis: Analyze the samples. For intermediate precision, repeat the analysis on a different day with a different analyst.
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations at each level. Acceptance criteria are typically ≤ 2%.[16]
-
Caption: Visualizing Accuracy vs. Precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][17] The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[2][17]
Determination Methods:
-
Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[1][17]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[18]
-
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11][19] Typical variations include changes in mobile phase pH, column temperature, and flow rate.[11]
Conclusion: A Lifecycle Approach to Validation
Analytical method validation is not a one-time event. It is the beginning of the method's lifecycle. As manufacturing processes evolve or new impurities are discovered, the method may require revalidation or further development. By grounding your validation strategy in sound scientific principles and regulatory expectations, you build a foundation of trust and reliability in your analytical data, ensuring the quality and safety of novel therapeutics.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development | ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained | Pharma-IQ. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development | Open Access Journals. Available from: [Link]
-
Analytical method validation: A brief review | Journal of Pharmacy Research. Available from: [Link]
-
Guideline Bioanalytical method validation | European Medicines Agency (EMA). Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 | FDA. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. | European Bioanalysis Forum. Available from: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics | ECA Academy. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | ECA Academy. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures | FDA. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) | ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology | FDA. Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation | Element Lab Solutions. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies | ijarsct. Available from: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International. Available from: [Link]
-
Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance | ProPharma. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma. Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability | Federal Register. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. | European Bioanalysis Forum. Available from: [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? | Ovid. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | European Medicines Agency (EMA). Available from: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? | Lösungsfabrik. Available from: [Link]
-
What are the differences and key steps in Analytical Method Development, Qualification, and Validation | EirGenix. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) | ICH. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for New Chemical Entities
In the fast-paced world of drug discovery and development, the robust validation of analytical methods is not merely a regulatory hurdle; it is the bedrock of scientific integrity. For new chemical entities (NCEs), where historical data is nonexistent, the reliability of spectroscopic methods is paramount. This guide provides an in-depth comparison of cross-validation techniques for spectroscopic data, offering a framework for researchers, scientists, and drug development professionals to build self-validating systems that ensure data quality and regulatory compliance.
The Imperative of Cross-Validation in Spectroscopic Analysis of NCEs
Spectroscopic techniques such as Near-Infrared (NIR), Raman, and Mass Spectrometry provide rich, high-dimensional data that are invaluable for the characterization and quantification of NCEs. However, the development of predictive models from this data is susceptible to overfitting, where the model performs exceptionally well on the training data but fails to generalize to new, unseen samples. Cross-validation is a powerful statistical method to assess a model's predictive performance and to guard against this overfitting, ensuring the model is robust and reliable for its intended purpose.[1][2]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) Q2(R2) guideline, emphasize the importance of validating analytical procedures to demonstrate their suitability.[3][4][5][6] This guide will delve into the practical application of various cross-validation strategies in alignment with these regulatory expectations.
A Comparative Look at Cross-Validation Methodologies
The choice of a cross-validation strategy is a critical experimental decision that can significantly impact the perceived performance of a spectroscopic model. Here, we compare the most common techniques, highlighting their strengths, weaknesses, and ideal use cases.
K-Fold Cross-Validation: The Workhorse of Model Validation
K-Fold cross-validation is a widely used technique due to its simplicity and efficiency.[1][2] It involves randomly partitioning the dataset into 'k' equal-sized subsamples or "folds." Of the 'k' folds, a single fold is retained as the validation data for testing the model, and the remaining 'k-1' folds are used as training data. This process is then repeated 'k' times, with each of the 'k' folds used exactly once as the validation data. The results from the 'k' folds are then averaged to produce a single estimation of the model's performance.[1]
Experimental Protocol: K-Fold Cross-Validation
-
Data Preparation: Ensure your spectroscopic data and the corresponding reference values (e.g., concentration, purity) are clean and properly formatted.
-
Shuffle the Data: Randomly shuffle the order of your samples to prevent any bias due to the order of data collection.
-
Partition into 'k' Folds: Divide the dataset into 'k' equal-sized folds. A common choice for 'k' is 5 or 10.
-
Iterative Training and Validation:
-
For each fold i from 1 to 'k':
-
Designate fold i as the test set .
-
Use the remaining k-1 folds as the training set .
-
Train your spectroscopic model (e.g., Partial Least Squares Regression) on the training set.
-
Evaluate the model's performance on the test set, recording metrics such as Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²).
-
-
-
Aggregate Results: Calculate the average of the performance metrics across all 'k' iterations. This provides a more robust estimate of the model's performance on unseen data.
Leave-One-Out Cross-Validation (LOOCV): The Exhaustive Approach
Leave-One-Out Cross-Validation is an extreme case of k-fold cross-validation where 'k' is equal to the number of samples in the dataset.[7][8] In each iteration, a single data point is used as the test set, and the remaining data is used for training.[8] This method is computationally expensive but can be beneficial for small datasets as it utilizes the maximum amount of data for training in each iteration.[9]
Experimental Protocol: Leave-One-Out Cross-Validation
-
Data Preparation: As with k-fold, ensure your data is ready for analysis.
-
Iterative Training and Validation:
-
For each sample i from 1 to n (where n is the total number of samples):
-
Designate sample i as the test set .
-
Use the remaining n-1 samples as the training set .
-
Train your spectroscopic model on the training set.
-
Predict the value for sample i and calculate the prediction error.
-
-
-
Calculate Final Metric: After iterating through all samples, calculate the overall performance metric, typically the Root Mean Square Error of Prediction (RMSEP).
Nested Cross-Validation: For Unbiased Performance Estimation and Hyperparameter Tuning
When a model has hyperparameters that need to be optimized (e.g., the number of latent variables in a PLS model), a standard k-fold cross-validation can lead to an optimistically biased performance estimate.[10] This is because the same data is used for both tuning the hyperparameters and evaluating the model's performance. Nested cross-validation addresses this by using an inner loop for hyperparameter tuning and an outer loop for performance evaluation.[11][12][13]
Experimental Protocol: Nested Cross-Validation
-
Outer Loop (Performance Evaluation):
-
Split the data into 'k' outer folds.
-
For each outer fold i:
-
Designate outer fold i as the outer test set .
-
Use the remaining k-1 outer folds as the outer training set .
-
-
-
Inner Loop (Hyperparameter Tuning):
-
Within each iteration of the outer loop, perform a separate k-fold cross-validation on the outer training set .
-
Use this inner cross-validation to find the optimal hyperparameters for your model.
-
-
Model Training and Evaluation:
-
Train a new model on the entire outer training set using the best hyperparameters found in the inner loop.
-
Evaluate this model's performance on the outer test set .
-
-
Aggregate Results: Average the performance scores from the outer loop to get an unbiased estimate of the model's performance.
Quantitative Comparison of Cross-Validation Techniques
The following table summarizes the performance of different cross-validation techniques based on typical outcomes in spectroscopic analysis. The values are illustrative and can vary depending on the dataset and model complexity.
| Metric | K-Fold Cross-Validation (k=10) | Leave-One-Out Cross-Validation (LOOCV) | Nested Cross-Validation | Justification & Causality |
| RMSECV | Low to Moderate | Generally Lowest | Low to Moderate (Outer Loop) | LOOCV often yields the lowest error on the training data as it uses the most data for training in each fold. However, this can sometimes be an overly optimistic estimate of performance on truly new data.[14] K-fold provides a more balanced estimate. Nested CV's outer loop gives a more realistic, often slightly higher, error estimate. |
| R² | High | Highest | High | Similar to RMSECV, LOOCV can produce the highest R² due to the large training sets in each iteration. K-fold and Nested CV provide more conservative and generalizable R² values. |
| Computational Cost | Moderate | Very High | High | LOOCV is computationally intensive as it requires training a model for each sample.[8] Nested CV is also computationally demanding due to the double loop structure. K-fold is the most computationally efficient of the three. |
| Bias of Performance Estimate | Low | Low (but can be overly optimistic) | Lowest (Unbiased) | K-fold provides a good balance between bias and variance. LOOCV has low bias but can have high variance in the performance estimate.[8] Nested CV is designed to provide an unbiased estimate of the model's generalization performance.[10] |
| Variance of Performance Estimate | Moderate | High | Low | The variance of LOOCV can be high because the training sets in each fold are very similar to one another. K-fold and Nested CV, with their more distinct training sets in each fold, tend to have lower variance in their performance estimates. |
Bootstrapping: An Alternative for Estimating Uncertainty
Bootstrapping is a resampling technique that can be used to estimate the uncertainty of a model's predictions and parameters.[15] It involves repeatedly drawing random samples with replacement from the original dataset and building a model on each of these bootstrap samples. The distribution of the predictions or parameters from these models provides an estimate of their uncertainty.[16] This is particularly useful for establishing confidence intervals for predicted values from a spectroscopic model.[17][18]
Experimental Protocol: Bootstrapping for Uncertainty Estimation
-
Generate Bootstrap Samples: From your original dataset of size n, create B bootstrap samples by randomly drawing n samples with replacement.
-
Model Building: For each of the B bootstrap samples, train your spectroscopic model.
-
Prediction and Parameter Storage: For a new, unseen sample, predict its value using each of the B trained models. Store these B predictions. Also, store the key model parameters (e.g., regression coefficients) from each of the B models.
-
Uncertainty Estimation:
-
Prediction Interval: Calculate the standard deviation of the B predictions to estimate the uncertainty of the prediction for the new sample. A 95% confidence interval can be estimated by taking the 2.5th and 97.5th percentiles of the distribution of predictions.
-
Parameter Stability: Analyze the distribution of the stored model parameters to assess their stability.
-
Conclusion and Recommendations
The cross-validation of spectroscopic data for new chemical entities is a critical step in ensuring the development of robust and reliable analytical methods. The choice of the cross-validation technique should be guided by the size of the dataset, the computational resources available, and the need for hyperparameter tuning.
-
For general model validation with a reasonably sized dataset, K-Fold Cross-Validation offers a good balance of computational efficiency and reliable performance estimation.
-
For smaller datasets where maximizing the training data in each fold is crucial, Leave-One-Out Cross-Validation can be a valuable, albeit computationally expensive, option.
-
When hyperparameter tuning is required, Nested Cross-Validation is the gold standard for obtaining an unbiased estimate of the model's generalization performance.
-
Bootstrapping provides a powerful complementary approach for quantifying the uncertainty in model predictions and assessing parameter stability.
By implementing these self-validating systems, researchers can have greater confidence in their spectroscopic data, streamline the drug development process, and meet the rigorous standards of regulatory agencies.
References
Sources
- 1. machinelearningmastery.com [machinelearningmastery.com]
- 2. medium.com [medium.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. codessa-pro.com [codessa-pro.com]
- 8. medium.com [medium.com]
- 9. baeldung.com [baeldung.com]
- 10. machinelearningmastery.com [machinelearningmastery.com]
- 11. analyticsvidhya.com [analyticsvidhya.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. cora.ucc.ie [cora.ucc.ie]
- 15. datalesdatales.medium.com [datalesdatales.medium.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. www3.stat.sinica.edu.tw [www3.stat.sinica.edu.tw]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Catalytic Activity of Sulfonic Acid-Based Catalysts
For researchers and professionals in chemical synthesis and drug development, the choice of a catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process sustainability. Sulfonic acid-based catalysts, with their strong Brønsted acidity, are workhorses in a vast array of organic transformations. However, the diverse landscape of these catalysts—ranging from homogeneous liquids to complex heterogeneous systems—necessitates a clear, data-driven comparison to guide selection.
This guide provides an in-depth, head-to-head comparison of the catalytic activity of various sulfonic acid-based catalysts. Moving beyond a simple catalog of options, we will dissect the causality behind their performance differences, grounded in experimental data and mechanistic principles. Our focus is on providing actionable insights for designing robust and efficient chemical processes.
The Landscape of Sulfonic Acid Catalysts: From Homogeneous to Heterogeneous Systems
Acid catalysis is a cornerstone of the chemical industry, but traditional homogeneous mineral acids like sulfuric acid (H₂SO₄) present significant challenges, including equipment corrosion, toxicity, and difficult separation from reaction products[1]. To create greener and more sustainable processes, the focus has shifted to heterogeneous solid acid catalysts[1][2].
Sulfonic acid (-SO₃H) functionalized materials are at the forefront of this shift. They offer the strong acidity of their homogeneous counterparts while being immobilized on a solid support, which allows for easy recovery by filtration, potential for reuse, and suitability for continuous-flow processes[3][4]. These catalysts can be broadly categorized based on their support material, each imparting unique properties that influence catalytic performance.
Key Categories of Heterogeneous Sulfonic Acid Catalysts:
-
Silica-Based: Materials like SBA-15 and MCM-41 offer high surface areas and tunable pore structures, allowing for controlled access of reactants to the catalytic sites[1][5].
-
Carbon-Based: Activated carbon and biomass-derived chars provide a hydrophobic surface, which can be advantageous in reactions involving nonpolar substrates or to mitigate water inhibition[6][7][8].
-
Polymer-Based Resins: Commercial resins like Amberlyst are widely used and serve as benchmarks, though they can have limitations in thermal stability and swelling in certain solvents[5].
-
Metal-Organic Frameworks (MOFs): Crystalline materials like UiO-66 and MIL-101 offer exceptionally high surface areas and well-defined pore structures, allowing for precise placement of sulfonic acid groups[4][9].
-
Ionic Liquids (ILs): Task-specific ionic liquids with tethered sulfonic acid groups can act as homogeneous catalysts that are easily separable, combining the benefits of both worlds[10][11][12][13].
Head-to-Head Performance in Key Organic Transformations
To objectively compare these catalysts, we will examine their performance in two industrially relevant and well-studied reactions: fatty acid esterification (a crucial step in biodiesel production) and cellulose hydrolysis (a key process in biomass valorization).
Esterification of Fatty Acids
Esterification is a classic acid-catalyzed reaction vital for producing esters used as fragrances, solvents, plasticizers, and biofuels. The efficiency of a solid acid catalyst is typically evaluated by its ability to convert a long-chain fatty acid (e.g., oleic acid, palmitic acid) with a simple alcohol (e.g., methanol, ethanol) into the corresponding ester.
Quantitative Performance Data in Esterification
| Catalyst | Support/Matrix | Reaction | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reusability (Cycles) | Reference |
| AC-Ph-SO₃H | Activated Carbon | Palmitic Acid + Methanol | 65 | 6 | 95.2% Conversion | 4 (activity drops to 63.5%) | [8] |
| MSA/UiO-66 | MOF (UiO-66) | Palmitic Acid + n-Butanol | 120 | 2 | 99.9% Conversion | >9 (stable) | [9] |
| pBPA-SO₃H | Hyper-Cross-Linked Polymer | Myristic Acid + Methanol | 60 | 6 | 92% Isolated Yield | Not specified | [14] |
| Ar-SBA-15 | Mesoporous Silica | Fatty Acids + Methanol | 60 | 8 | >95% Yield | Stable | [1] |
| Amberlyst-15 | Polystyrene Resin | Propanoic Acid + Methanol | 60 | - | Benchmark Activity | Stable | |
| [bsmim]HSO₄ | Ionic Liquid | p-Nitrophenyl Acetate + Methanol | RT | - | High Activity | Not applicable | [13] |
Analysis of Catalytic Performance
-
Acid Site Density and Accessibility: The catalytic activity is strongly correlated with the number of accessible acid sites. MOF-based catalysts like MSA/UiO-66 and silica-supported catalysts such as Ar-SBA-15 exhibit high performance due to their high surface area and well-ordered pores, which allow for a high loading of sulfonic acid groups that are readily accessible to bulky fatty acid molecules[9][15].
-
Structural Stability and Linker Type: The stability of the catalyst, particularly its resistance to leaching of the -SO₃H groups, is critical for reusability. Arenesulfonic groups (e.g., in Ar-SBA-15 ) are generally more stable than alkylsulfonic linkers (e.g., propylsulfonic) because the C-S bond is strengthened by the aromatic ring[1]. The significant drop in activity for the AC-Ph-SO₃H catalyst upon reuse suggests leaching of the active sites[8]. In contrast, the MSA/UiO-66 catalyst shows excellent reusability, indicating strong anchoring of the sulfonic acid groups within the stable MOF structure[9].
-
Support Hydrophobicity: Carbon-based catalysts offer a more hydrophobic surface, which can enhance esterification by preferentially adsorbing the organic reactants and repelling water, a byproduct that can inhibit the reaction[16].
-
Reaction Mechanism: The esterification process catalyzed by sulfonic acids can proceed through different pathways, including SN1 and SN2 mechanisms. Computational studies suggest that a low activation barrier pathway involves the formation of a highly reactive sulfonylium cation intermediate[17][18]. The primary role of the catalyst is to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Hydrolysis of Cellulose
The conversion of cellulosic biomass into valuable sugars like glucose is a critical challenge for a sustainable future. This process requires breaking the strong β-1,4-glycosidic bonds of cellulose, a reaction that can be effectively catalyzed by sulfonic acids.
Quantitative Performance Data in Cellulose Hydrolysis
| Catalyst | Reaction Conditions | Total Reducing Sugar (TRS) Yield (%) | Glucose Yield (%) | Turnover Number (TON) | Reference |
| Biomass Char-SO₃H | 150°C, 15h, Microwave | 34.2 - 38.3% | - | 1.33 - 1.73 | [6] |
| 4-Biphenylsulfonic Acid | 160°C, 3h | 30.3% | - | - | [19][20] |
| p-Toluenesulfonic Acid | 160°C, 3h | 28.0% | - | - | [19][20] |
| Isethionic Acid | 180°C, 4h | 62.7% | - | - | [20][21] |
| Dilute H₂SO₄ (Control) | 150°C, 15h, Microwave | - | - | 0.02 | [6] |
Analysis of Catalytic Performance
-
Catalyst-Substrate Affinity: Unlike simple esterification, cellulose hydrolysis involves a large, insoluble polymer. The catalyst's ability to interact with the cellulose chain is paramount. Biomass char-sulfonic acids show a significantly higher turnover number (TON) compared to sulfuric acid, which is attributed to a strong affinity for the β-1,4-glycosidic bonds[6].
-
Hydrophobicity and Linker Structure: Studies comparing various aryl sulfonic acids found that their catalytic activity correlates with their hydrophobicity, suggesting that more hydrophobic catalysts can interact more effectively with the cellulose surface[19].
-
Role of Additional Functional Groups: Hydroxy sulfonic acids, such as isethionic acid, have shown remarkably high activity[20][21]. The hydroxyl group is believed to assist in the catalytic process, possibly by forming hydrogen bonds with the cellulose chain, bringing the sulfonic acid group into close proximity with the glycosidic linkage to facilitate hydrolysis[20]. This mimics the synergistic effects seen in cellulase enzymes.
Experimental Protocols for Catalyst Evaluation
To ensure scientific integrity and enable researchers to validate these findings, we provide standardized protocols for catalyst synthesis, characterization, and activity testing.
Synthesis of Propylsulfonic Acid-Functionalized SBA-15 (Grafting Method)
This protocol describes a common post-synthesis grafting method to prepare a well-established solid acid catalyst.
-
Calcination of SBA-15: Place 2.0 g of commercial SBA-15 silica in a ceramic crucible. Heat in a muffle furnace to 550°C for 6 hours to remove any adsorbed water and organic residues.
-
Grafting with Thiol Groups: Transfer the calcined SBA-15 to a round-bottom flask with 100 mL of dry toluene. Add 3.0 mL of (3-mercaptopropyl)trimethoxysilane (MPTMS). Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Washing: After cooling, recover the solid material by filtration. Wash thoroughly with toluene and then ethanol to remove any unreacted MPTMS. Dry the resulting thiol-functionalized silica (SBA-15-SH) in an oven at 80°C overnight.
-
Oxidation to Sulfonic Acid: Disperse the SBA-15-SH powder in 100 mL of 30% hydrogen peroxide (H₂O₂). Stir the suspension at room temperature for 24 hours to oxidize the thiol groups (-SH) to sulfonic acid groups (-SO₃H)[1].
-
Final Recovery: Recover the final catalyst (SBA-15-Pr-SO₃H) by filtration, wash extensively with deionized water until the filtrate is neutral, and dry at 80°C.
Catalyst Characterization Workflow
Characterizing the physicochemical properties of the catalyst is essential to understand its performance[22].
Protocol: Determination of Acid Site Density by Titration
-
Sample Preparation: Accurately weigh approximately 0.2 g of the dried sulfonic acid catalyst and suspend it in 50 mL of a 2.0 M NaCl solution.
-
Ion Exchange: Stir the suspension for 24 hours. During this time, the H⁺ ions from the -SO₃H groups will be exchanged with Na⁺ ions from the solution, releasing HCl into the solution.
-
Titration: Filter the suspension to remove the solid catalyst. Titrate the resulting acidic filtrate with a standardized 0.01 M NaOH solution using phenolphthalein as an indicator.
-
Calculation: The acid density (in mmol H⁺/g) is calculated from the volume of NaOH solution required to reach the endpoint.
Protocol: Catalytic Esterification of Oleic Acid
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 mmol of oleic acid, 100 mmol of methanol (10:1 molar ratio), and 0.5 g of the dried solid acid catalyst.
-
Reaction: Heat the mixture to 65°C and maintain vigorous stirring.
-
Monitoring: Take small aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 6 hours). Dilute the aliquot with a known volume of a suitable solvent (e.g., hexane) containing an internal standard for gas chromatography (GC) analysis.
-
Analysis: Analyze the samples by GC to determine the conversion of oleic acid and the yield of methyl oleate.
-
Catalyst Recovery: After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation. Wash the recovered catalyst with methanol and dry it for use in subsequent reusability tests.
Concluding Remarks for the Practicing Scientist
The selection of a sulfonic acid-based catalyst is a multi-faceted decision that balances catalytic activity, stability, cost, and the specific demands of the chemical transformation.
-
For reactions requiring maximum activity and stability , particularly in continuous processes, MOF-supported catalysts like MSA/UiO-66 or silica-based materials with robust arenesulfonic linkers (Ar-SBA-15 ) represent the state-of-the-art, offering high conversion and exceptional reusability[1][9].
-
For biomass conversion , where catalyst-substrate interaction is key, catalysts that incorporate additional functional groups (e.g., hydroxyl groups) or possess a specific affinity for the biopolymer can offer superior performance over conventional solid acids[6][20][21].
-
Cost-effective and readily available options like sulfonated carbons and commercial resins (Amberlyst) remain valuable, but their stability and potential for active site leaching must be carefully evaluated for the specific reaction conditions[8].
Ultimately, the optimal catalyst is not a one-size-fits-all solution. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions, moving from empirical screening to rational catalyst design. By understanding the interplay between the support material, the nature of the sulfonic acid group, and the reaction environment, scientists can unlock more efficient, selective, and sustainable chemical syntheses.
References
- Su, F., et al. (2010). Microwave-assisted hydrolysis of crystalline cellulose catalyzed by biomass char sulfonic acids. RSC Publishing.
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Royal Society of Chemistry.
- Unknown Author. (n.d.).
- Ciriminna, R., et al. (2019).
- Unknown Author. (n.d.). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes.
- Li, Y., et al. (2017). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI.
- Unknown Author. (2015).
- Unknown Author. (n.d.). Acidity characterization of heterogeneous catalysts by solid-state NMR spectroscopy using probe molecules. PubMed.
- Amarasekara, A. S., & Wiredu, B. (2012).
- Unknown Author. (n.d.). Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships.
- Amarasekara, A., et al. (2023). Hydroxy sulfonic acid catalyzed hydrolysis of cellulose. Semantic Scholar.
- Védrine, J. C. (2017). Acid-Base Characterization of Heterogeneous Catalysts: an Up-to-Date Overview.
- Unknown Author. (n.d.). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. SciELO.
- Amarasekara, A. S., et al. (2023). Hydroxy sulfonic acid catalyzed hydrolysis of cellulose. Taylor & Francis Online.
- Unknown Author. (2025). A Spectroscopic Comparison of Sulfonic Acid Catalysts for Researchers and Drug Development Professionals. Benchchem.
- Zhang, Y., et al. (2022).
- Iglesias, J., et al. (2015). Sulfonic Acid-Functionalized Catalysts for the Valorization of Glycerol via Transesterification with Methyl Acetate.
- Sasidharan, S., & Bhaumik, A. (2020). Sulfonic Acid-Functionalized, Hyper-Cross-Linked Porous Polyphenols as Recyclable Solid Acid Catalysts for Esterification and Transesterification Reactions.
- Lónyi, F., et al. (2009). A comparative study of solid sulfonic acid catalysts based on various ordered mesoporous silica materials.
- Nguyen Thi, T. H., et al. (2023).
- Oliver-Meseguer, J., et al. (n.d.).
- Unknown Author. (2021).
- Unknown Author. (2025).
- Unknown Author. (n.d.). Characterization of acidic and basic properties of heterogeneous catalysts by test reactions. ScienceDirect.
- Singh, B., & Rana, J. C. (2018). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
- Gallardo-Fuentes, S., et al. (2020). Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs)
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction.
- Unknown Author. (2021).
- Unknown Author. (n.d.). Chiral Sulfonic Acids. Alfa Chemistry.
- Unknown Author. (n.d.).
- Zang, Y., et al. (2013). Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. Catalysis Science & Technology (RSC Publishing).
- Unknown Author. (n.d.).
- Smith, R. C., et al. (2018). Sulfonic-acid-based lyotropic bicontinuous cubic polymer network for molecular-size-selective heterogeneous catalysis. The Royal Society of Chemistry.
- Unknown Author. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review Reports - Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview | MDPI [mdpi.com]
- 3. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted hydrolysis of crystalline cellulose catalyzed by biomass char sulfonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst [scirp.org]
- 8. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships [sciepub.com]
- 11. scielo.br [scielo.br]
- 12. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions – voltammetric characterization of sulfonic task-specific ILs with bisulfate anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. starbons.com [starbons.com]
- 17. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. "Aryl sulfonic acid catalyzed hydrolysis of cellulose in water" by Ananda S. Amarasekara and Bernard Wiredu [digitalcommons.pvamu.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. Hydroxy sulfonic acid catalyzed hydrolysis of cellulose | Semantic Scholar [semanticscholar.org]
- 22. uomus.edu.iq [uomus.edu.iq]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid (CAS: 537009-99-7). As a benzimidazole derivative and a sulfonic acid, this compound requires careful handling based on its chemical properties and potential hazards. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical handling.
Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its primary hazards based on its structural components: a benzimidazole core and a sulfonic acid group.
-
Benzimidazole Derivatives: This class of compounds can exhibit a range of biological activities, and some have been associated with adverse effects, including cutaneous reactions and hepatic disorders.[1]
-
Sulfonic Acid Group: Sulfonic acids are strong acids. The parent compound, 1H-Benzimidazole-2-sulfonic acid, is classified as causing severe skin burns and eye damage.[2] Analogs such as 2-Phenylbenzimidazole-5-sulfonic acid are known to cause skin, eye, and respiratory irritation.[3][4][5]
-
Classification: Available data for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid specifically classifies it as an IRRITANT .[6]
Given this information, a cautious approach is mandated. The compound must be handled as a hazardous chemical, assuming it poses risks of skin and eye irritation at a minimum.
Pre-Disposal Checklist: Engineering Controls & Personal Protective Equipment (PPE)
Proactive preparation is the cornerstone of laboratory safety. Before beginning any waste consolidation or disposal procedures, ensure the following measures are in place. This protocol is designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[7][8][9]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of waste solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[10]
-
Emergency Equipment: Ensure unobstructed access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of irritation.[11] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory | A NIOSH-approved respirator may be required if dusts are generated outside of a fume hood. Consult your institutional EHS. | Provides protection against inhalation of fine particulates.[11] |
Step-by-Step Disposal Protocol
The disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] The guiding principle is that this chemical waste must be managed from "cradle-to-grave," starting with the generator and ending at an approved disposal facility.[13][14]
Crucial Directive: DO NOT dispose of this chemical down the sink or in regular trash. Sulfonic acids can damage plumbing, and the compound's potential environmental effects are not fully characterized.
The following diagram outlines the decision-making workflow for the disposal process.
Caption: Decision workflow for chemical waste disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect all contaminated disposables, such as weighing papers, pipette tips, and gloves, in a designated, leak-proof container lined with a heavy-duty plastic bag.[15]
-
Liquid Waste: Collect all unused or waste solutions containing 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid in a separate, dedicated hazardous waste container.[15] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Containment and Labeling
All waste containers must meet federal and state regulations.[12]
-
Container Integrity: Use containers that are in good condition (no cracks or corrosion) and are chemically compatible with sulfonic acids.[12] The container must have a tight-fitting screw cap and be kept closed except when adding waste.[12][16]
-
Labeling: The label is a key communication tool for safety and compliance. Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "Waste 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
Caption: Example of a correctly filled hazardous waste label.
Step 3: Temporary Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and incompatible materials (e.g., strong bases or oxidizing agents).[17]
Step 4: Arranging for Final Disposal
Once your waste container is full or has been in storage according to your institution's time limits, you must arrange for its proper disposal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a waste pickup.[11]
-
Provide Information: Be prepared to provide the EHS representative with details about the waste, including its name and quantity.
-
Manifest Tracking: For off-site transport, a hazardous waste manifest will be used to track the waste to its final treatment, storage, and disposal facility (TSDF), ensuring a complete chain of custody as required by the EPA.[12][18]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.[10]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Protect: If you are trained and it is safe to do so, don the appropriate PPE.
-
Contain & Clean:
-
Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous spills.[11]
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]
-
The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? (2024, January 6). Chemistry For Everyone. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2023, May 30). U.S. Environmental Protection Agency (EPA). [Link]
-
Learn the Basics of Hazardous Waste. (2023, March 24). U.S. Environmental Protection Agency (EPA). [Link]
-
SULPHONIC ACID, 90% Safety Data Sheet. (2018, June 17). Brenntag. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024, November 6). National Institutes of Health (NIH). [Link]
-
How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley. [Link]
-
Risk assessment of phenylbenzimidazole sulfonic acid in cosmetic products. (2017, October). ResearchGate. [Link]
-
1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem. [Link]
-
1H-Benzimidazole-2-sulfonic acid. (n.d.). Georganics. [Link]
Sources
- 1. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 2-Phenylbenzimidazole-5-sulfonic acid - Safety Data Sheet [chemicalbook.com]
- 5. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]
- 6. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. ipgsf.com [ipgsf.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. goodway.com [goodway.com]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the irritant nature noted for this specific compound and the known hazards of its constituent chemical groups, a comprehensive PPE regimen is mandatory to prevent skin contact, eye exposure, and inhalation[6][7].
Table 1: Recommended Personal Protective Equipment (PPE)
| Procedure | Required PPE | Rationale |
| Weighing and preparing solutions | - Chemical-resistant gloves (Nitrile recommended) - Safety goggles with side shields[8] - Lab coat[8] - Face shield[3][4] - Use of a chemical fume hood[1] | To prevent skin and eye contact from dust and potential splashes. A fume hood is essential to minimize inhalation of airborne particles. |
| Handling of solutions | - Chemical-resistant gloves (Nitrile recommended) - Safety goggles with side shields[8] - Lab coat[8] | To protect against accidental splashes during transfers and reactions. |
| Cleaning and disposal | - Chemical-resistant gloves (Nitrile recommended) - Safety goggles with side shields[8] - Lab coat[8] - Face shield (if splashing is likely)[3][4] | To ensure protection during the decontamination of glassware and the handling of waste containers. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict, methodical workflow is critical for safety and experimental integrity. The following protocol outlines the safe handling and disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
Preparation and Handling:
-
Pre-Handling Safety Check: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and functional. Verify that the chemical fume hood is operating correctly[7].
-
Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Containment: Conduct all weighing and solution preparation within a certified chemical fume hood to minimize the risk of inhalation[1].
-
Spill Management: Keep a spill kit rated for acids readily available. In case of a spill, evacuate the immediate area and follow your institution's established spill response procedures.
Disposal Plan:
The disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid and its associated waste must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance[1][8].
-
Waste Segregation: Collect all waste containing the compound, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, in a dedicated, clearly labeled hazardous waste container[1]. The container must be compatible with acidic compounds.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid"[1].
-
Container Decontamination: Triple-rinse any empty containers with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations[1].
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash[1].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe management of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid.
By implementing these safety protocols and operational plans, you can ensure a secure laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
- Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole - Benchchem.
- Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide - Benchchem.
- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH.
- Occupational Safety Resources on Sulfuric Acid - NC Epidemiology.
- Safe Handling Guide: Sulfuric Acid - CORECHEM Inc.
- Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation.
- SULPHONIC ACID, 90% - MSDS.
- Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid - Benchchem.
- 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. capitalresin.com [capitalresin.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. 1-(3-METHYLBUTYL)-1H-BENZIMIDAZOLE-2-SULFONIC ACID | 537009-99-7 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
